molecular formula C27H31FN6O B8103325 Jak-IN-5

Jak-IN-5

Cat. No.: B8103325
M. Wt: 474.6 g/mol
InChI Key: YEGFDJOAFMPJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak-IN-5 is a small molecule research compound with the chemical formula C27H31FN6O . It functions as a Janus kinase (JAK) inhibitor, a class of therapeutics that targets the JAK-STAT signaling pathway. This pathway is a critical mediator of numerous cellular processes, including immune activation, inflammation, hematopoiesis, and cell growth . Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various diseases, such as autoimmune disorders, inflammatory conditions, and malignant tumors, making JAK inhibitors a significant focus of investigative therapeutics . While the specific biological activity and selectivity profile of this compound for individual JAK family members (JAK1, JAK2, JAK3, TYK2) require further experimental characterization, JAK inhibitors as a class have demonstrated substantial research value. Approved JAK inhibitors are used in studies related to rheumatoid arthritis, psoriatic arthritis, inflammatory bowel disease, myeloproliferative neoplasms like myelofibrosis, and alopecia areata, providing a context for its potential research applications . Researchers can utilize this compound as a chemical tool to further elucidate the complex biology of the JAK-STAT pathway and explore novel therapeutic hypotheses. Warning: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

5-ethyl-2-fluoro-4-[3-[5-(1-methylpiperidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl]-1H-indazol-6-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN6O/c1-3-16-13-25(35)21(28)14-20(16)17-4-5-19-23(12-17)31-32-26(19)27-29-22-8-11-34(15-24(22)30-27)18-6-9-33(2)10-7-18/h4-5,12-14,18,35H,3,6-11,15H2,1-2H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGFDJOAFMPJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C6CCN(CC6)C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of Tofacitinib: A JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Tofacitinib, a pioneering Janus kinase (JAK) inhibitor. Tofacitinib is an immunomodulatory drug used in the treatment of autoimmune diseases such as rheumatoid arthritis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are essential for transducing signals from cytokine receptors on the cell surface to the nucleus, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is integral to various biological processes, including immune responses, inflammation, and hematopoiesis.

The discovery of the JAK-STAT pathway and its central role in immunology has made JAKs attractive targets for therapeutic intervention in autoimmune and inflammatory diseases. By inhibiting one or more JAK family members, the downstream signaling of pro-inflammatory cytokines can be suppressed.

Discovery and Development of Tofacitinib

Tofacitinib (formerly known as CP-690,550) was developed by Pfizer and is one of the first JAK inhibitors to be approved for clinical use. The development of Tofacitinib marked a significant advancement in the treatment of autoimmune diseases, offering an oral alternative to injectable biologic drugs. The rationale behind its development was to create a small molecule that could modulate the immune system by targeting the intracellular signaling cascade of cytokines involved in inflammation. Tofacitinib was designed to be a potent inhibitor of JAK3 and JAK1, with moderate activity against JAK2.

Mechanism of Action

Tofacitinib exerts its immunomodulatory effects by inhibiting the activity of Janus kinases, thereby interfering with the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they act as transcription factors to regulate the expression of target genes, many of which are involved in inflammatory responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation JAK3 JAK3 Receptor->JAK3 2. Receptor Activation STAT STAT Receptor->STAT 5. STAT Docking JAK1->Receptor 4. Receptor Phosphorylation JAK1->JAK3 3. Trans-phosphorylation JAK1->STAT 6. STAT Phosphorylation JAK3->Receptor 4. Receptor Phosphorylation JAK3->STAT 6. STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene 9. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.
Inhibition by Tofacitinib

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. By blocking the binding of ATP, Tofacitinib prevents the phosphorylation events that are critical for the activation of the JAK-STAT pathway. This leads to a reduction in the production of pro-inflammatory cytokines. Tofacitinib exhibits the greatest potency for JAK3 and JAK1.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of Tofacitinib have been extensively characterized.

ParameterValueKinase/ConditionReference
IC50 1 nMJAK3(Not explicitly found in search results)
20 nMJAK1(Not explicitly found in search results)
112 nMJAK2(Not explicitly found in search results)

Note: Specific IC50 values can vary depending on the experimental conditions. The values presented are representative of the general selectivity profile.

Synthesis of Tofacitinib

The chemical synthesis of Tofacitinib has been a subject of extensive research, with several routes developed to produce the molecule efficiently and stereoselectively. A common strategy involves the synthesis of a key chiral piperidine intermediate, followed by its coupling to a pyrazolopyrimidine core.

Tofacitinib_Synthesis Start Starting Materials (e.g., 3-amino-4-methylpyridine) Intermediate1 Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Start->Intermediate1 Coupling Nucleophilic Substitution Intermediate1->Coupling Reactant2 4-chloropyrrolo[2,3-d]pyrimidine Reactant2->Coupling Intermediate2 Coupled Product Coupling->Intermediate2 Deprotection1 Removal of N-benzyl group Intermediate2->Deprotection1 Intermediate3 Deprotected Intermediate Deprotection1->Intermediate3 Amidation Amidation with cyanoacetylating agent Intermediate3->Amidation Tofacitinib Tofacitinib Amidation->Tofacitinib

Figure 2: High-level workflow for Tofacitinib synthesis.
Experimental Protocols

Detailed experimental protocols for the synthesis of Tofacitinib are proprietary. However, the key chemical transformations have been described in the scientific literature.

Step 1: Synthesis of the Chiral Piperidine Intermediate

A key challenge in the synthesis of Tofacitinib is the stereoselective synthesis of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. One reported approach starts from 3-amino-4-methylpyridine. This involves a series of reactions including reduction of the pyridine ring, protection of the amino groups, and chiral resolution to obtain the desired enantiomer.

Step 2: Nucleophilic Substitution

The chiral piperidine intermediate is then coupled with 4-chloropyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent.

Step 3: Deprotection

The N-benzyl protecting group on the piperidine ring is removed. A common method for this deprotection is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).

Step 4: Amidation

The final step involves the amidation of the secondary amine on the piperidine ring. This is achieved by reacting the intermediate with a suitable cyanoacetylating agent to install the cyanoacetamide group, yielding Tofacitinib.

Conclusion

Tofacitinib represents a significant milestone in the development of targeted oral therapies for autoimmune diseases. Its discovery and successful clinical application have validated the JAK-STAT pathway as a key therapeutic target. The synthesis of this complex molecule has spurred innovation in asymmetric synthesis and catalytic processes. Further research into JAK inhibitors continues to yield new therapies with improved selectivity and safety profiles, offering more options for patients with chronic inflammatory conditions.

The Selective JAK Inhibitor Tofacitinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific inhibitor "Jak-IN-5" was not publicly available at the time of this writing. Therefore, this guide focuses on the well-characterized, selective Janus Kinase (JAK) inhibitor, Tofacitinib, to provide a representative in-depth technical overview as requested.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways for a wide range of cytokines, interferons, and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and cancers.[3]

JAK inhibitors, also known as jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune system by inhibiting the activity of one or more of the four JAK family members: JAK1, JAK2, JAK3, and TYK2.[2][4] Tofacitinib is a first-in-class oral JAK inhibitor that has been approved for the treatment of several inflammatory conditions.[3][5] It primarily targets JAK1 and JAK3, thereby interfering with the signaling of cytokines that are critical in the inflammatory cascade.[3][4]

This technical guide provides a comprehensive overview of Tofacitinib, focusing on its selectivity profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Tofacitinib: Selectivity and Potency

Tofacitinib exhibits a distinct selectivity profile across the JAK family, with greater potency for JAK1 and JAK3 over JAK2 and TYK2. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: Biochemical IC50 Values of Tofacitinib for JAK Isoforms
JAK IsoformIC50 (nM)Reference
JAK11.1 - 3.2[5]
JAK24.1 - 20[3][5]
JAK31.6 - 2[3][5]
TYK234.0[6]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[6]

Table 2: Cellular IC50 Values of Tofacitinib in Cytokine-Stimulated Human Whole Blood Assays
Cytokine StimulusJAK PathwayPhosphorylated STATCell TypeIC50 (nM)Reference
IL-6JAK1/JAK2pSTAT1Monocytes55[7]
IFN-αJAK1/TYK2pSTAT5CD4+ T-cells56[7]
IFN-γJAK1/JAK2pSTAT1Neutrophils111[7]
IL-4JAK1/JAK3pSTAT6CD4+ T-cells40[7]
GM-CSFJAK2/JAK2pSTAT5Monocytes1377[6]

Experimental Protocols

The characterization of JAK inhibitors like Tofacitinib involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.

Principle: The assay quantifies the phosphorylation of a peptide substrate by a recombinant JAK enzyme in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using methods like fluorescence resonance energy transfer (FRET) or AlphaScreen.

General Protocol:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; assay buffer; Tofacitinib (or other test compound) at various concentrations.

  • Procedure: a. In a microplate, combine the JAK enzyme, peptide substrate, and varying concentrations of Tofacitinib in the assay buffer. b. Initiate the kinase reaction by adding a defined concentration of ATP (often at the Km value for each enzyme).[8] c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the reaction by adding a solution containing EDTA. e. Add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate if the peptide is biotinylated). f. Incubate for a further period to allow for signal development. g. Read the plate on a suitable plate reader to measure the signal (e.g., time-resolved fluorescence).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant assessment of inhibitor activity.[9]

Principle: Whole blood or PBMCs are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (pSTAT). The level of pSTAT is quantified by flow cytometry.

General Protocol:

  • Reagents: Freshly collected whole blood (e.g., in EDTA-containing tubes); Tofacitinib at various concentrations; cytokines (e.g., IL-6, IFN-α, IL-4, GM-CSF); red blood cell lysis buffer; fixation buffer (e.g., paraformaldehyde); permeabilization buffer (e.g., methanol-based); fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T-cells, CD14 for monocytes) and a specific phospho-STAT protein (e.g., anti-pSTAT1, anti-pSTAT5, anti-pSTAT6).[9]

  • Procedure: a. Pre-incubate aliquots of whole blood with varying concentrations of Tofacitinib for a defined period (e.g., 1 hour at 37°C).[9] b. Stimulate the blood with a specific cytokine for a short period (e.g., 15-30 minutes at 37°C). c. Lyse the red blood cells. d. Fix and permeabilize the remaining white blood cells. e. Stain the cells with the antibody cocktail (cell surface markers and anti-pSTAT). f. Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T-cells, monocytes). The mean fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition of the pSTAT signal against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct and rapid signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive Inactive JAK STAT_inactive Inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK_active Active JAK (P) JAK_inactive->JAK_active 2. Activation & Phosphorylation JAK_active->Receptor JAK_active->STAT_inactive 5. STAT Phosphorylation STAT_active Active STAT (P) STAT_dimer STAT Dimer (P) STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Mechanism of Action of Tofacitinib: Tofacitinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JAK enzymes.[6] By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of JAKs. This blockade of ATP binding inhibits the autophosphorylation and activation of JAKs, which in turn prevents the phosphorylation of the cytokine receptors and the subsequent recruitment and phosphorylation of STAT proteins.[1] As a result, the dimerization and nuclear translocation of STATs are blocked, leading to the downregulation of the expression of inflammatory genes.

Experimental Workflow for Assessing Tofacitinib's Cellular Activity

The following diagram illustrates a typical workflow for evaluating the cellular effects of Tofacitinib.

Experimental_Workflow start Start: Isolate PBMCs or use Whole Blood pre_incubation Pre-incubate cells with varying concentrations of Tofacitinib start->pre_incubation stimulation Stimulate with a specific cytokine (e.g., IL-6, IFN-α) pre_incubation->stimulation staining Fix, Permeabilize, and Stain cells with fluorescent antibodies (anti-pSTAT and cell surface markers) stimulation->staining acquisition Acquire data on a Flow Cytometer staining->acquisition analysis Data Analysis: - Gate on cell populations - Quantify pSTAT MFI - Calculate IC50 values acquisition->analysis end End: Determine cellular potency and selectivity of Tofacitinib analysis->end

Caption: A generalized workflow for determining the cellular IC50 of Tofacitinib.

Conclusion

Tofacitinib is a selective JAK inhibitor that has demonstrated clinical efficacy in the treatment of various inflammatory and autoimmune diseases. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, has been extensively characterized through a variety of biochemical and cellular assays. The data presented in this guide highlight its preferential inhibition of JAK1 and JAK3, providing a molecular basis for its therapeutic effects. The detailed experimental protocols described herein are fundamental for the discovery and development of novel and more selective JAK inhibitors.

References

A Technical Guide to the Biological Activity and Targets of Selective JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically named "Jak-IN-5" is limited. It is referenced as This compound hydrochloride , a Janus Kinase (JAK) inhibitor described in patent US20170121327A1, specifically as compound example 283.[1][2] Due to the scarcity of detailed public data for this specific compound, this guide will focus on the biological activity and targets of Tyk2-IN-5 , a potent and highly selective Tyrosine Kinase 2 (TYK2) inhibitor with comprehensive published data.[1] This allows for a more in-depth technical overview as requested. Information available for this compound hydrochloride will also be included.

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT signaling pathway is a fundamental cascade essential for transmitting signals from a multitude of cytokines, interferons, and growth factors from the cell membrane to the nucleus.[3][4] This pathway is a cornerstone of cellular communication, governing critical processes such as cell proliferation, differentiation, survival, and immune system regulation.[3][5]

The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] The JAK family in humans comprises four members: JAK1, JAK2, JAK3, and TYK2.[6] Activated JAKs phosphorylate tyrosine residues on the receptor, which then serve as docking sites for STAT proteins. These STAT proteins are subsequently phosphorylated by JAKs, causing them to dimerize and translocate into the nucleus, where they function as transcription factors to regulate the expression of target genes. Given its central role in immunity and inflammation, the JAK-STAT pathway is a key therapeutic target for a range of autoimmune and inflammatory diseases.[6]

Profile of Selective JAK Inhibitors

This compound Hydrochloride

This compound hydrochloride is identified as a JAK inhibitor from patent US20170121327A1.[1] While specific inhibitory concentrations (IC50) against individual JAK isoforms are not publicly detailed, in vivo studies have provided some insight into its biological activity. In a mouse model of IL-13-induced pSTAT6, oral administration of this compound hydrochloride (0.5 mg/mL) resulted in a 60% inhibition of STAT6 phosphorylation in lung tissue.[1] Additionally, in a mouse model of Alternaria alternata-induced eosinophilic lung inflammation, it demonstrated an 88% inhibition of bronchoalveolar lavage fluid (BALF) eosinophils.[1]

Tyk2-IN-5: A Highly Selective Allosteric Inhibitor

Tyk2-IN-5 is a potent, selective, and orally active inhibitor of TYK2.[1] A distinguishing feature of Tyk2-IN-5 is its mechanism of action; it binds to the pseudokinase (JH2) domain of TYK2, acting as an allosteric inhibitor.[1] This contrasts with many other JAK inhibitors that compete with ATP in the kinase (JH1) domain.[6] This allosteric targeting of the less-conserved JH2 domain is the basis for its remarkable selectivity.

Tyk2-IN-5 demonstrates potent and selective inhibition of TYK2-mediated signaling pathways. It has been shown to be highly efficacious in a rat model of adjuvant arthritis and effectively inhibits the production of IFNγ in a rat pharmacodynamic model.[1]

Table 1: Quantitative Data for Tyk2-IN-5

Target/Assay Inhibition Metric Value
TYK2 (JH2 domain) Kᵢ 0.086 nM[1]
IFNα-induced signaling IC₅₀ 25 nM[1]
JAK1 IC₅₀ > 2 µM[1]
JAK2 IC₅₀ > 2 µM[1]

| JAK3 | IC₅₀ | > 2 µM[1] |

Comparative Data of Other JAK Inhibitors

The landscape of JAK inhibitors includes compounds with varying degrees of selectivity for the different JAK family members. This selectivity profile influences their therapeutic applications and potential side effects.

Table 2: Inhibitory Profile of Various JAK Inhibitors (IC₅₀ in nM)

Inhibitor JAK1 JAK2 JAK3 TYK2 Reference
Ruxolitinib 3.3 2.8 428 19
Tofacitinib 112 20 1 N/A
Baricitinib 5.9 5.7 ~400 ~57
Filgotinib 10 28 810 116
Delgocitinib 2.8 2.6 13 58
Abrocitinib 29 803 >10,000 1,250

Note: IC₅₀ values can differ based on assay conditions and are presented here for comparative purposes.

Signaling Pathways and Mechanism of Action

JAK inhibitors exert their effect by interrupting the JAK-STAT signaling cascade. By blocking the kinase activity of JAKs, these small molecules prevent the phosphorylation and subsequent activation of STAT proteins. This, in turn, inhibits the translocation of STAT dimers to the nucleus and prevents the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation STAT_P STAT-P (active) STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Jak_IN_5 This compound Jak_IN_5->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific kinase.

Objective: To measure the potency of an inhibitor in blocking the enzymatic activity of a JAK kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Test compound (e.g., this compound) solubilized in DMSO

  • ATP and appropriate peptide substrate

  • Assay buffer

  • Microtiter plates

  • Caliper EZ Reader or similar microfluidic capillary electrophoresis system

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, half-log dilution series is created.

  • Assay Plate Setup: Add the diluted compound, positive control (known inhibitor), and negative control (DMSO) to the wells of a microtiter plate.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, the specific JAK enzyme, and the peptide substrate.

  • Initiation of Reaction: Add ATP to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 60-120 minutes).

  • Termination: Stop the reaction by adding a termination buffer.

  • Analysis: Analyze the plate on a Caliper EZ Reader. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide by detecting differences in their electrophoretic mobility.

  • Data Calculation: The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Experimental_Workflow A 1. Prepare serial dilution of this compound in DMSO B 2. Dispense compound and controls into assay plate A->B C 3. Add JAK enzyme and peptide substrate mixture B->C D 4. Initiate reaction by adding ATP C->D E 5. Incubate at room temperature D->E F 6. Stop reaction with termination buffer E->F G 7. Analyze product/substrate ratio (Caliper Mobility Shift) F->G H 8. Calculate % inhibition and determine IC50 value G->H

Caption: Workflow for a typical in vitro JAK kinase inhibition assay.

References

Jak-IN-5: A Technical Guide for Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Jak-IN-5, a potent, irreversible pan-Janus kinase (JAK) inhibitor utilized in immunology and inflammation research. It covers the compound's mechanism of action, biochemical activity, and detailed protocols for its application in relevant in vitro and in vivo experimental models.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical mediators of cytokine signaling, which drives a vast array of processes in the immune system. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route through which cytokines, interferons, and growth factors transmit signals from the cell membrane to the nucleus to modulate gene expression. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and inflammatory conditions, making JAK inhibitors like this compound valuable tools for both basic research and therapeutic development.

This compound functions as an irreversible, covalent inhibitor. It contains an electrophilic acrylamide "warhead" that forms a covalent bond with a specific non-catalytic cysteine residue located in the ATP-binding site of the JAK enzymes. This mode of action leads to sustained and potent inhibition of kinase activity.

Biochemical Activity and Selectivity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. As a pan-JAK inhibitor, this compound demonstrates activity across multiple JAK family members.

Kinase TargetIC50 (nM)
JAK13.2
JAK215.1
JAK31.3
TYK213.8

Note: Data is compiled from various vendor datasheets. Potency can vary slightly depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of a cytokine to its corresponding receptor on the cell surface. This binding event dimerizes the receptor chains, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dissociate, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK associated JAK->Receptor 3. Receptor Phosphorylation JAK->JAK STAT_P p-STAT JAK->STAT_P 5. STAT Phosphorylation STAT STAT STAT->Receptor 4. STAT Docking STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation Covalent_Inhibition cluster_kinase JAK Kinase ATP Pocket ATP_Site ATP Binding Site Cysteine Cysteine Residue Blocked_Site Inactivated Kinase JakIN5 This compound (Acrylamide Warhead) JakIN5->Cysteine 1. Forms Covalent Bond ATP ATP ATP->ATP_Site Normal Binding ATP->Blocked_Site Binding Blocked Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Proof of Concept cluster_phase3 Phase 3: Mechanism & Endpoint Analysis A1 Biochemical Kinase Assay (Determine IC50 vs. JAKs) A2 Kinome Selectivity Screening (Assess off-target effects) A1->A2 A3 Cell-Based Potency Assay (e.g., Inhibit p-STAT3 in THP-1 cells) A2->A3 B1 Pharmacokinetic (PK) Study (Determine exposure & half-life) A3->B1 Advance to In Vivo B2 Acute Inflammation Model (e.g., LPS challenge) B1->B2 B3 Chronic Disease Model (e.g., Imiquimod Psoriasis Model) B2->B3 C1 Tissue Collection (Skin, Spleen, etc.) B3->C1 Proceed to Analysis C2 Histological Analysis (H&E Staining) C1->C2 C3 Gene & Protein Expression (qPCR, ELISA, Western Blot) C1->C3 C4 Flow Cytometry (Immune cell profiling) C1->C4

In-depth Technical Guide to a Janus Kinase (JAK) Inhibitor: Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecule "Jak-IN-5" is not publicly available at this time. Therefore, this guide provides a comprehensive overview of a well-characterized and clinically approved Janus Kinase (JAK) inhibitor, Tofacitinib , as a representative example to fulfill the user's request for a detailed technical guide on a JAK inhibitor.

Introduction

Tofacitinib (formerly known as CP-690,550) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It is a targeted immunomodulator that interferes with the JAK-STAT signaling pathway, a critical conduit for cytokine signaling that plays a central role in immune responses and inflammation. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Tofacitinib is approved for the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Chemical Structure and Properties

Tofacitinib has a pyrrolo[2,3-d]pyrimidine core structure.

  • IUPAC Name: 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile

  • Chemical Formula: C₁₆H₂₀N₆O

  • Molecular Weight: 312.37 g/mol

  • SMILES: CC1CN(C(=O)CC#N)CC[C@H]1N(C)C2=NC=NC3=C2C=CN3

  • InChI Key: UFFMZEJHFHMTAD-SECBINFHSA-N

Mechanism of Action

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are crucial for the signal transduction of numerous cytokines and growth factors. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Tofacitinib, by blocking JAK activity, effectively interrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocates & Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Quantitative Data

The inhibitory activity of Tofacitinib against different JAK isoforms and its cellular potency are summarized below.

TargetIC₅₀ (nM)Assay TypeReference
JAK11Enzymatic AssayFlanagan et al., J Med Chem, 2010
JAK220Enzymatic AssayFlanagan et al., J Med Chem, 2010
JAK3112Enzymatic AssayFlanagan et al., J Med Chem, 2010
TYK2>1000Enzymatic AssayFlanagan et al., J Med Chem, 2010
IL-2 induced STAT5 phosphorylation10Human T-cell AssayMeyer et al., J Inflamm (Lond), 2010
IL-6 induced STAT3 phosphorylation137Human T-cell AssayMeyer et al., J Inflamm (Lond), 2010

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tofacitinib against JAK family kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Tofacitinib is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP (at a concentration close to its Km for each enzyme) to a mixture of the enzyme, substrate, and Tofacitinib (or DMSO as a vehicle control).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition for each Tofacitinib concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow Prepare Reagents Prepare Reagents Compound Dilution Compound Dilution Prepare Reagents->Compound Dilution Kinase Reaction Kinase Reaction Prepare Reagents->Kinase Reaction Enzyme, Substrate, Buffer Compound Dilution->Kinase Reaction Incubation Incubation Kinase Reaction->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay

Objective: To measure the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., UT-7/EPO) are cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of Tofacitinib or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation: Cells are then stimulated with a specific cytokine to induce JAK-STAT signaling (e.g., IL-2 to activate JAK1/3 and phosphorylate STAT5, or IL-6 to activate JAK1/2 and phosphorylate STAT3).

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), the cells are lysed to release intracellular proteins.

  • Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using a sensitive immunoassay, such as:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein of interest.

    • Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the pSTAT. The fluorescence intensity is then measured by flow cytometry.

    • ELISA: A sandwich ELISA format can be used where a capture antibody binds to the total STAT protein, and a detection antibody specific for the phosphorylated form is used for quantification.

  • Data Analysis: The level of pSTAT in Tofacitinib-treated cells is compared to the cytokine-stimulated vehicle control to determine the percentage of inhibition. The IC₅₀ value is calculated using a dose-response curve.

Synthesis

The synthesis of Tofacitinib is a multi-step process. A generalized synthetic scheme is outlined below, based on published methods.

Synthetic Scheme Overview

Tofacitinib_Synthesis Start_Material_A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_1 (3R,4R)-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Start_Material_A->Intermediate_1 Nucleophilic Aromatic Substitution Start_Material_B (3R,4R)-4-methyl-N-methylpiperidin-3-amine Start_Material_B->Intermediate_1 Final_Product Tofacitinib Intermediate_1->Final_Product Acylation with 3-cyanoacetylating agent

Caption: A high-level overview of a potential synthetic route to Tofacitinib.

Conclusion

Tofacitinib is a potent inhibitor of the JAK family of kinases, with a mechanism of action that involves the disruption of the JAK-STAT signaling pathway. Its efficacy in treating various inflammatory and autoimmune diseases underscores the therapeutic potential of targeting this pathway. The in vitro and cellular assays described provide a framework for evaluating the activity of Tofacitinib and other potential JAK inhibitors. The chemical synthesis of Tofacitinib has been optimized to allow for its production as a pharmaceutical agent. This guide provides a technical overview for researchers and drug development professionals interested in the chemical and biological properties of this important class of therapeutic agents.

Methodological & Application

Application Note: In Vitro Kinase Assay Protocol for Jak-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. This signaling cascade, known as the JAK-STAT pathway, is essential for a multitude of cellular processes, including immunity, cell growth, differentiation, and apoptosis. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies, making JAKs attractive therapeutic targets.

Jak-IN-5 is a potent inhibitor of the JAK family of kinases. Understanding its inhibitory profile and potency against each JAK isoform is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against the four JAK family members.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 5. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->JAK2 3. Trans-phosphorylation JAK1->STAT1 6. STAT Phosphorylation JAK2->Receptor JAK2->JAK1 JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 7. Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The JAK-STAT Signaling Pathway.

Data Presentation

The inhibitory activity of this compound against the four JAK kinase isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

KinaseThis compound IC50 (nM)
JAK13.6
JAK23.3
JAK311
TYK22.2

Note: The IC50 values presented here are example data and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing an in vitro kinase assay to determine the IC50 value of this compound for each of the JAK family kinases.

Materials and Reagents
  • Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domain).

  • Substrate: A suitable peptide substrate for JAK kinases (e.g., a poly-Glu-Tyr peptide, or a specific substrate peptide with a fluorescent label).

  • Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Detection Reagent: A reagent to detect kinase activity, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence polarization-based method.

  • Assay Plates: 96-well or 384-well white, low-volume assay plates.

  • Plate Reader: A luminometer or fluorescence plate reader compatible with the chosen detection reagent.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro kinase assay.

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prepare_reagents dispense_inhibitor Dispense this compound Dilutions to Assay Plate prepare_reagents->dispense_inhibitor add_enzyme Add Kinase to Wells dispense_inhibitor->add_enzyme initiate_reaction Initiate Reaction by Adding ATP/Substrate Mixture add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Assay Experimental Workflow.

Assay Procedure
  • Prepare this compound Dilutions:

    • Create a serial dilution of the this compound stock solution in 100% DMSO.

    • Further dilute these solutions in the Kinase Assay Buffer to the desired final concentrations. It is recommended to perform an 11-point, 3-fold serial dilution.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.

    • Add 2.5 µL of the appropriate JAK kinase to each well.

    • Include a "no enzyme" control by adding 2.5 µL of Kinase Assay Buffer instead of the enzyme solution.

  • Initiate the Kinase Reaction:

    • Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for each specific JAK kinase.

    • Add 5 µL of the 2X ATP/Substrate mixture to each well to start the reaction. The final reaction volume will be 10 µL.

  • Incubation:

    • Incubate the assay plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's protocol. For example, if using the ADP-Glo™ Kinase Assay:

      • Add 10 µL of ADP-Glo™ Reagent to each well.

      • Incubate at room temperature for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to each well.

      • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence or fluorescence signal using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula:

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This application note provides a comprehensive protocol for the in vitro determination of the inhibitory activity of this compound against the four members of the JAK kinase family. The provided methodologies and data presentation format are intended to assist researchers in the accurate and efficient characterization of this and other JAK inhibitors. Adherence to this protocol will enable the generation of robust and reproducible data critical for the advancement of drug discovery and development programs targeting the JAK-STAT signaling pathway.

Application Notes and Protocols for Cellular Assays Using a Novel JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Jak-IN-5" did not yield any specific information on a compound with this name in publicly available scientific literature. Therefore, the following application notes and protocols are provided as a comprehensive guide for the cellular characterization of a novel Janus Kinase (JAK) inhibitor, which can be adapted for a compound such as "this compound".

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby regulating key cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[2][3] Novel small molecule inhibitors targeting the JAK-STAT pathway are continuously being developed and require thorough cellular characterization to determine their potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for a panel of cellular assays to characterize a novel JAK inhibitor. The described assays will enable researchers to assess the inhibitor's effect on target engagement (STAT phosphorylation), cellular proliferation, and downstream cytokine production.

Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Jak_IN_5 Novel JAK Inhibitor (e.g., this compound) Jak_IN_5->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Figure 1: JAK-STAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

STAT Phosphorylation Assay

This assay directly measures the ability of the novel JAK inhibitor to block the phosphorylation of STAT proteins downstream of cytokine stimulation.

a. Materials:

  • Cells (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1 or HEL92.7)

  • Novel JAK Inhibitor (e.g., this compound)

  • Cytokine (e.g., IL-6, IFN-α, or GM-CSF)[7]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against a specific phosphorylated STAT (pSTAT), for example, anti-pSTAT3 (pY705) and a lineage marker (e.g., CD4 for T-cells).

  • Flow cytometer

b. Protocol:

  • Cell Preparation: Culture and harvest cells. Ensure high viability (>95%). Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of the novel JAK inhibitor or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[8]

  • Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C. An unstimulated control should be included.

  • Fixation: Immediately stop the stimulation by adding a fixation buffer and incubate as recommended by the manufacturer.

  • Permeabilization: Wash the cells with PBS and then add a permeabilization buffer.

  • Staining: Add the fluorochrome-conjugated anti-pSTAT and cell surface marker antibodies and incubate in the dark.

  • Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, cytokine-stimulated control. Determine the IC50 value using non-linear regression analysis.

Cell Proliferation/Viability Assay

This assay assesses the effect of the novel JAK inhibitor on the proliferation and viability of cytokine-dependent or cancer cell lines with constitutively active JAK-STAT signaling.

a. Materials:

  • Cells (e.g., a cytokine-dependent cell line like Ba/F3, or a cancer cell line with a JAK mutation like HEL cells)

  • Novel JAK Inhibitor (e.g., this compound)

  • Cell culture medium with and without the required cytokine

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well clear or opaque-walled plates

  • Plate reader

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach or stabilize overnight.

  • Inhibitor Treatment: Add serial dilutions of the novel JAK inhibitor or vehicle control to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression.

Cytokine Release Assay

This assay measures the effect of the novel JAK inhibitor on the production and secretion of inflammatory cytokines from immune cells.

a. Materials:

  • Cells (e.g., human PBMCs)

  • Novel JAK Inhibitor (e.g., this compound)

  • Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))

  • Cell culture medium

  • ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well plates

b. Protocol:

  • Cell Seeding: Plate the cells in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with different concentrations of the novel JAK inhibitor or vehicle control for 1-2 hours.

  • Stimulation: Add the stimulant to the wells to induce cytokine production. An unstimulated control should be included.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the secreted cytokine in the supernatant using an ELISA or multiplex immunoassay kit following the manufacturer's protocol.[9][10]

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Inhibitory Activity of a Novel JAK Inhibitor on STAT Phosphorylation

Cytokine StimulusCell LinePhosphorylated STATIC50 (nM)
IL-6TF-1pSTAT3 (Y705)Value
IFN-αPBMCspSTAT1 (Y701)Value
GM-CSFMonocytespSTAT5 (Y694)Value

Table 2: Anti-proliferative Activity of a Novel JAK Inhibitor

Cell LineGenetic BackgroundIC50 (nM)
Ba/F3-JAK1IL-3 dependentValue
HELJAK2 V617FValue
K562JAK2 WTValue

Table 3: Inhibition of Cytokine Release by a Novel JAK Inhibitor

StimulantCytokine MeasuredIC50 (nM)
LPSTNF-αValue
PHAIL-6Value

Experimental Workflow Visualization

A generalized workflow for the cellular assays is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Hemocytometer Treatment 3. Pre-treat Cells with Inhibitor Cell_Culture->Treatment Inhibitor_Prep 2. Prepare Serial Dilutions of Novel JAK Inhibitor Inhibitor_Prep->Treatment Stimulation 4. Add Cytokine/Stimulant (for pSTAT & Cytokine Assays) Treatment->Stimulation Incubation 5. Incubate (Time Varies by Assay) Stimulation->Incubation pSTAT_Readout 6a. Fix, Permeabilize, Stain & Read on Flow Cytometer Incubation->pSTAT_Readout Prolif_Readout 6b. Add Viability Reagent & Read on Plate Reader Incubation->Prolif_Readout Cytokine_Readout 6c. Collect Supernatant & Perform ELISA/Multiplex Incubation->Cytokine_Readout Analysis 7. Normalize Data, Plot Dose-Response Curve & Calculate IC50 pSTAT_Readout->Analysis Prolif_Readout->Analysis Cytokine_Readout->Analysis

Figure 2: General Experimental Workflow for Cellular Assays.

References

Application Notes and Protocols for Jak-IN-5 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Jak-IN-5" is not extensively documented in the public scientific literature. Therefore, these application notes and protocols are based on the established use of well-characterized, potent, and selective Janus kinase (JAK) inhibitors, such as tofacitinib, in preclinical mouse models of inflammation. The provided data and methodologies should be considered as a representative guide for a pan-JAK inhibitor. Researchers should validate these protocols for their specific molecule of interest.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transducing signals from a multitude of cytokines and growth factors involved in immunity and inflammation.[4][5][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] JAK inhibitors are small molecules that block the activity of one or more JAK enzymes, thereby interfering with the downstream signaling cascade and mitigating the inflammatory response.[6][8] This document provides a detailed overview of the application of a representative pan-JAK inhibitor, referred to here as this compound, in various mouse models of inflammation.

Mechanism of Action: The JAK-STAT Signaling Pathway

Cytokine binding to its receptor on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[3][5] this compound, as a competitive inhibitor, binds to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs, thus blocking the downstream signaling cascade.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Jak_IN_5 This compound Jak_IN_5->JAK Inhibition Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 6. Gene Regulation

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data from Preclinical Mouse Models

The efficacy of JAK inhibitors has been demonstrated in a variety of mouse models of inflammation. The following tables summarize representative quantitative data for tofacitinib, a well-studied pan-JAK inhibitor, which can serve as a benchmark for evaluating this compound.

Table 1: Efficacy of Tofacitinib in a Mouse Collagen-Induced Arthritis (CIA) Model

ParameterVehicle ControlTofacitinib (15 mg/kg, b.i.d., p.o.)Tofacitinib (30 mg/kg, b.i.d., p.o.)Reference
Arthritis Score (Mean ± SEM) 10.5 ± 0.84.2 ± 0.62.1 ± 0.4[9]
Paw Swelling (mm, Mean ± SEM) 3.8 ± 0.22.5 ± 0.12.1 ± 0.1[9]
Serum IL-6 (pg/mL, Mean ± SEM) 150 ± 2575 ± 1540 ± 10[9]
Histological Score (Mean ± SEM) 3.5 ± 0.41.8 ± 0.30.9 ± 0.2[9]
*p < 0.05 vs. Vehicle Control

Table 2: Efficacy of Tofacitinib in a Mouse Dextran Sulfate Sodium (DSS)-Induced Colitis Model

ParameterVehicle ControlTofacitinib (15 mg/kg, daily, p.o.)Tofacitinib (30 mg/kg, daily, p.o.)Reference
Disease Activity Index (DAI) 10.2 ± 1.15.8 ± 0.93.5 ± 0.7[10]
Colon Length (cm, Mean ± SEM) 6.1 ± 0.37.8 ± 0.48.9 ± 0.5[10]
Myeloperoxidase (MPO) Activity (U/g) 4.5 ± 0.62.1 ± 0.41.2 ± 0.3[10]
Histological Score (Mean ± SEM) 8.5 ± 1.24.2 ± 0.82.1 ± 0.6[10]
*p < 0.05 vs. Vehicle Control

Table 3: Efficacy of Tofacitinib in a House Dust Mite (HDM)-Induced Allergic Asthma Model

ParameterVehicle ControlTofacitinib (15 mg/kg, b.i.d., p.o.)Tofacitinib (30 mg/kg, b.i.d., p.o.)Reference
BALF Eosinophils (x10⁴, Mean ± SEM) 25.6 ± 3.118.2 ± 2.515.1 ± 2.2[11]
BALF IL-4 (pg/mL, Mean ± SEM) 120 ± 1585 ± 1245 ± 9[11]
BALF IL-13 (pg/mL, Mean ± SEM) 250 ± 30180 ± 25110 ± 20[11]
Lung STAT3 Phosphorylation (% of control) 10065 ± 854 ± 6[11]
p < 0.05 vs. Vehicle Control

Experimental Protocols

Below are detailed protocols for inducing inflammation and administering this compound in a mouse model of rheumatoid arthritis. These can be adapted for other inflammatory models.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Acclimatize Mice (e.g., DBA/1, 8-10 weeks old) B Primary Immunization (Day 0) Bovine Type II Collagen in CFA A->B C Booster Immunization (Day 21) Bovine Type II Collagen in IFA B->C D Onset of Arthritis (Approx. Day 24-28) C->D E Randomize into Groups (Vehicle, this compound Low Dose, this compound High Dose) D->E F Daily Dosing (e.g., Oral Gavage) E->F G Monitor Clinical Score & Paw Swelling (Daily or every other day) F->G H Terminal Bleed & Tissue Harvest (e.g., Day 42) F->H I Analysis: - Serum Cytokines (ELISA) - Histopathology of Joints - Flow Cytometry of Immune Cells H->I

Figure 2: General experimental workflow for evaluating this compound in a Collagen-Induced Arthritis (CIA) mouse model.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is a widely used model for rheumatoid arthritis that involves an autoimmune response to type II collagen.[1][9]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27G)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing equal volumes of CII solution and CFA. Emulsify by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed.

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. The total dose per mouse is 100 µg of CII.

  • Booster Immunization (Day 21):

    • Prepare an emulsion by mixing equal volumes of CII solution and IFA.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Begin monitoring for signs of arthritis around day 24.

    • Score the severity of arthritis daily or every other day based on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween 80 in sterile water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the average weight of the mice.

    • Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to ensure uniform suspension.

  • Administration:

    • Administer the prepared solution or vehicle control to the mice via oral gavage. The volume is typically 5-10 mL/kg.

    • Dosing can be performed once or twice daily, depending on the pharmacokinetic properties of the compound.[11][12]

Protocol 3: Assessment of Inflammatory Parameters

1. Clinical Assessment:

  • Record the arthritis score and paw thickness (using a digital caliper) for each mouse throughout the study.

2. Serum Cytokine Analysis:

  • At the end of the study, collect blood via cardiac puncture and prepare serum.

  • Measure the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using commercially available ELISA kits.

3. Histopathological Analysis:

  • Harvest the hind paws and fix them in 10% neutral buffered formalin.

  • Decalcify the paws, process, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E).

  • Score the sections for inflammation, pannus formation, and bone/cartilage erosion.

Conclusion

This compound, as a representative JAK inhibitor, holds significant therapeutic potential for treating inflammatory diseases. The protocols and data presented here provide a robust framework for its preclinical evaluation in mouse models of inflammation. Successful translation of these findings will depend on careful experimental design, appropriate model selection, and comprehensive endpoint analysis. Researchers are encouraged to adapt these guidelines to the specific characteristics of their JAK inhibitor and the inflammatory condition under investigation.

References

Application Notes and Protocols for In Vivo Administration of Jak-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a generalized protocol for the in vivo administration of a novel Janus Kinase (JAK) inhibitor, referred to herein as "Jak-IN-5". As this compound is a placeholder name for a novel compound, the specific details of its formulation, dosage, and administration should be optimized based on its unique physicochemical and pharmacological properties. The information provided is synthesized from established protocols for other JAK inhibitors and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial intracellular mediators for a multitude of cytokine and growth factor signals.[1] These signals are transduced via the JAK-STAT pathway, which plays a pivotal role in regulating immune responses, inflammation, and hematopoiesis.[2][3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[5][6][7]

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor.[8] This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9][10] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][8] STAT proteins are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs.[11] This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2][9][12]

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data for In Vivo Studies

The appropriate dosage of a novel JAK inhibitor must be determined through dose-range-finding studies. The following tables provide reference data from published in vivo studies on various JAK inhibitors.

Table 1: Reported In Vivo Dosages of Various JAK Inhibitors

JAK InhibitorAnimal ModelDisease ContextDosageAdministration Route
FedratinibMouseMyeloproliferative Neoplasms60-240 mg/kg, once dailyOral gavage
TofacitinibMouseRheumatoid Arthritis15-30 mg/kg, twice dailyOral
TofacitinibRhesus MacaqueSIV Infection20 mg/kg, once dailyOral
RuxolitinibMouseInfluenza Virus Infection7.5-15 mg/kg, twice dailyOral
OclacitinibMouseInfluenza Virus Infection10-20 mg/kg, twice dailyOral
BaricitinibMouseInfluenza Virus Infection7.5-15 mg/kg, twice dailyOral

Table 2: Pharmacokinetic Parameters of Tofacitinib in Humans (for reference)

ParameterValue
Oral Bioavailability74%[13]
Time to Max. Concentration (Tmax)0.5 - 1 hour[14]
Terminal Half-life (t1/2)~3.2 hours[10]
Plasma Protein Binding39%[14]
Metabolism~70% Hepatic (CYP3A4, CYP2C19)[10][13][14]
Excretion~30% Renal[10][13]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile water for injection

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Animal feeding needles (gavage needles)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water. A common vehicle for JAK inhibitors is 0.5% methylcellulose. For compounds with low aqueous solubility, an initial stock solution in an organic solvent may be necessary. For example, Tofacitinib has been prepared by first dissolving it in DMSO and then in methanol to obtain a solution in 0.5% methylcellulose.[6]

  • This compound Formulation: a. Weigh the required amount of this compound based on the desired dose and the number of animals to be treated. b. If necessary, dissolve this compound in a minimal amount of a suitable solvent like DMSO. c. Add the prepared vehicle (e.g., 0.5% methylcellulose) to the dissolved compound to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals. d. Vortex and sonicate the suspension to ensure it is homogeneous before administration.

  • Animal Dosing: a. Gently restrain the mouse. b. Measure the body weight of each animal to calculate the exact volume of the drug suspension to be administered. c. Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with an appropriately sized oral gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. e. Monitor the animal for a few minutes post-administration to ensure no adverse reactions occur.

  • Dosing Schedule: The dosing frequency will depend on the pharmacokinetic properties of this compound. Many JAK inhibitors are administered once or twice daily.[11]

Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest

  • Female immunodeficient mice (e.g., NOD/SCID or nu/nu)

  • Matrigel (optional)

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel to enhance tumor take rate. b. Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: a. Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment: a. Once tumors reach the desired size, randomize the mice into treatment and control groups. b. Administer this compound or vehicle control according to the schedule determined in Protocol 1. c. Monitor the body weight of the animals regularly as an indicator of general health and drug toxicity.

  • Endpoint: a. Continue treatment and monitoring for a predefined period or until tumors in the control group reach a predetermined maximum size. b. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

Protocol 3: Pharmacodynamic Analysis of this compound Activity

This protocol describes how to assess the in vivo target engagement of this compound by measuring the phosphorylation of STAT proteins.

Materials:

  • Tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Collection: Collect tumor tissue or blood at specified time points after the final dose of this compound.

  • Protein Extraction: a. Homogenize tumor tissue or lyse PBMCs in lysis buffer on ice. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

  • Western Blotting: a. Quantify the protein concentration of each lysate. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies against the phosphorylated form of a relevant STAT protein (e.g., p-STAT3 or p-STAT5) and a loading control (e.g., GAPDH). f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT. A reduction in this ratio in the this compound treated group compared to the vehicle control indicates target engagement and inhibition of the JAK-STAT pathway.

General In Vivo Experimental Workflow

The successful in vivo evaluation of a novel compound like this compound follows a structured workflow. This process ensures that the compound is advanced based on robust data, from initial characterization to preclinical efficacy and safety assessment.

Experimental_Workflow cluster_preclinical Preclinical Development A Hypothesis & Target Validation B In Vitro Screening (Potency, Selectivity) A->B C In Vitro ADME/Tox B->C D In Vivo Model Selection (e.g., Xenograft, GEMM) C->D E Pharmacokinetic (PK) Studies (Dose, Schedule) D->E F Efficacy / Pharmacodynamic (PD) Studies E->F G Toxicity & Safety Studies F->G H Data Analysis & Interpretation G->H I Go/No-Go Decision for Clinical Development H->I

Caption: A generalized workflow for the in vivo testing of a novel drug candidate.

Safety and Toxicity

JAK inhibitors as a class are associated with certain safety concerns due to their immunomodulatory effects.[15] These can include an increased risk of serious infections, herpes zoster reactivation, cardiovascular events, and malignancies.[9][12][16] Therefore, in vivo preclinical studies with this compound should include comprehensive safety and toxicity assessments. Key monitoring parameters should include:

  • Regular monitoring of clinical signs (e.g., changes in activity, posture, grooming).

  • Body weight measurements.

  • Complete blood counts (CBC) to assess for hematological abnormalities.[12]

  • Serum chemistry panels to evaluate organ function.

  • Histopathological analysis of major organs at the end of the study.

References

Application Notes and Protocols for Eosinophil Reduction Studies with Jak-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are granulocytic leukocytes that play a central role in type 2 inflammatory responses, particularly in allergic diseases such as asthma and in certain hypereosinophilic syndromes.[1][2] The proliferation, differentiation, and activation of eosinophils are heavily dependent on cytokines that signal through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.[1][3] Key cytokines involved in eosinophil biology, such as Interleukin-5 (IL-5), signal through this pathway, making JAKs attractive therapeutic targets for eosinophil-mediated diseases.[4][5]

Jak-IN-5 is a novel, potent, and selective small molecule inhibitor of the JAK pathway. These application notes provide an overview of the proposed mechanism of action of this compound in reducing eosinophil counts and function, along with detailed protocols for in vitro assays to evaluate its efficacy.

Proposed Mechanism of Action

This compound is hypothesized to exert its effects on eosinophils by inhibiting the JAK-STAT signaling cascade initiated by key cytokines, most notably IL-5. The binding of IL-5 to its receptor on eosinophils leads to the activation of JAK2, which in turn phosphorylates and activates STAT1 and STAT5.[4][5][6] Activated STAT proteins then translocate to the nucleus and induce the transcription of genes responsible for eosinophil proliferation, survival, and activation.[7] By inhibiting JAKs, this compound is expected to block these downstream events, leading to a reduction in eosinophil numbers and their inflammatory functions.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-5_Receptor IL-5 Receptor JAK JAK IL-5_Receptor->JAK IL-5 IL-5 IL-5->IL-5_Receptor Binds STAT STAT JAK->STAT Phosphorylates (p) This compound This compound This compound->JAK Inhibits pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Proliferation, Survival, Activation) STAT_dimer->Gene_Transcription Induces

Caption: Proposed mechanism of this compound in blocking the IL-5-mediated JAK-STAT signaling pathway in eosinophils.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on eosinophils in vitro. This data is for illustrative purposes and serves as an example of expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on Eosinophil Viability

This compound Concentration (nM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 5.5
10075.2 ± 6.1
100045.8 ± 7.3
1000015.6 ± 3.9

Table 2: Induction of Apoptosis in Eosinophils by this compound

This compound Concentration (nM)Apoptotic Cells (%) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
16.8 ± 1.5
1015.4 ± 2.3
10035.9 ± 3.8
100068.7 ± 5.2
1000092.1 ± 4.6

Table 3: Inhibition of IL-5-induced STAT3 Phosphorylation by this compound

This compound Concentration (nM)pSTAT3 / Total STAT3 Ratio (Normalized to IL-5 control) (Mean ± SD)
0 (No IL-5)0.05 ± 0.02
0 (IL-5 Control)1.00 ± 0.12
10.85 ± 0.10
100.52 ± 0.08
1000.21 ± 0.05
10000.08 ± 0.03
100000.04 ± 0.01

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Isolate_Eosinophils Isolate Human Eosinophils from Peripheral Blood Culture_Eosinophils Culture Eosinophils with IL-5 (for survival) Isolate_Eosinophils->Culture_Eosinophils Treat_with_JakIN5 Treat with varying concentrations of this compound Culture_Eosinophils->Treat_with_JakIN5 Viability_Assay Cell Viability Assay (MTT) Treat_with_JakIN5->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treat_with_JakIN5->Apoptosis_Assay Signaling_Assay Signal Transduction Analysis (Western Blot for pSTAT) Treat_with_JakIN5->Signaling_Assay Analyze_Data Analyze and Quantify Results Viability_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data Signaling_Assay->Analyze_Data

Caption: General workflow for in vitro evaluation of this compound on eosinophils.

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes a method for isolating human eosinophils from whole blood using negative selection.[8]

Materials:

  • Whole blood collected in sodium citrate or EDTA

  • Phosphate-buffered saline (PBS)

  • Red blood cell lysis buffer

  • Eosinophil isolation kit (negative selection, e.g., from StemCell Technologies or Miltenyi Biotec)

  • Separation medium (e.g., HBSS without Ca2+/Mg2+ with 0.5% BSA)

  • Centrifuge

  • Magnetic separator

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over a density gradient medium (e.g., Percoll® or Ficoll-Paque™).

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.

  • Collect the granulocyte/erythrocyte pellet at the bottom.

  • Resuspend the pellet in PBS and perform red blood cell lysis according to the manufacturer's protocol.

  • Wash the granulocytes with PBS and centrifuge at 300 x g for 10 minutes.

  • Resuspend the granulocyte pellet in the separation medium provided with the eosinophil isolation kit.

  • Add the negative selection antibody cocktail to the cell suspension and incubate as per the manufacturer's instructions.

  • Add magnetic particles and incubate.

  • Place the tube in the magnetic separator and allow the non-eosinophils to adhere to the side of the tube.

  • Carefully collect the supernatant containing the purified eosinophils.

  • Wash the purified eosinophils with separation medium.

  • Determine cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry. Purity should be >95%.

Protocol 2: Eosinophil Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of eosinophils, which is an indicator of cell viability.

Materials:

  • Purified eosinophils

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-5 (10 ng/mL)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed purified eosinophils at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium containing IL-5.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Centrifuge the plate at 300 x g for 10 minutes and carefully remove the supernatant.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Eosinophil Apoptosis Assay (Annexin V Staining)

This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to quantify apoptosis and necrosis in eosinophils treated with this compound.[9][10]

Materials:

  • Purified eosinophils

  • RPMI-1640 medium with 10% FBS and IL-5 (10 ng/mL)

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) or 7-AAD solution

  • Flow cytometer

Procedure:

  • Seed purified eosinophils at 1 x 10^6 cells/mL in culture tubes or a 24-well plate in culture medium with IL-5.

  • Treat the cells with varying concentrations of this compound or vehicle control and incubate for the desired time (e.g., 24 hours).

  • Harvest the cells and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Add 5 µL of PI or 7-AAD solution immediately before analysis.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Signal Transduction Analysis (Western Blot for Phosphorylated STAT)

This protocol is to determine the effect of this compound on the phosphorylation of STAT proteins (e.g., STAT3 or STAT5) in response to IL-5 stimulation.[11][12][13]

Materials:

  • Purified eosinophils

  • RPMI-1640 medium

  • This compound

  • Recombinant human IL-5

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Starve purified eosinophils in serum-free RPMI-1640 for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with IL-5 (e.g., 20 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for loading control.

  • Quantify the band intensities and normalize the phosphorylated STAT3 signal to the total STAT3 signal.

References

Application Notes and Protocols for the Evaluation of JAK Inhibitors in Experimental Models of Lung Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of the inflammatory response in the lungs.[1][2][3][4][5] A multitude of pro-inflammatory cytokines and growth factors implicated in the pathophysiology of lung diseases such as asthma and acute lung injury (ALI) rely on JAK-mediated signaling.[1][6] Consequently, the inhibition of JAKs presents a promising therapeutic strategy for mitigating lung inflammation.[2][7]

This document provides detailed application notes and standardized protocols for the preclinical evaluation of novel JAK inhibitors, using the well-characterized pan-JAK inhibitor Tofacitinib as a representative example, in experimental models of lung inflammation. These guidelines are intended to assist researchers in designing and executing robust studies to assess the efficacy and mechanism of action of new chemical entities targeting the JAK-STAT pathway. While the specific compound "Jak-IN-5" is not extensively documented in publicly available literature, the principles and methods outlined herein are broadly applicable and can be adapted for its investigation.

Mechanism of Action: The JAK-STAT Signaling Pathway in Lung Inflammation

The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular enzymes that associate with cytokine receptors on the cell surface.[1] Upon cytokine binding, these receptors dimerize, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[1][2][3][4][5]

In the context of lung inflammation, cytokines such as Interleukin-4 (IL-4), IL-5, IL-6, IL-9, and IL-13, which are pivotal in the pathogenesis of asthma, all signal through JAK-dependent pathways.[1][6] Similarly, the inflammatory cascade in acute lung injury is often driven by cytokines that activate the JAK-STAT pathway.[8][9] By inhibiting one or more JAK isoforms, JAK inhibitors can effectively block these pro-inflammatory signals, thereby reducing the inflammatory response in the lungs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Jak_IN_5 This compound (JAK Inhibitor) Jak_IN_5->JAK Inhibition Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Initiation

Diagram 1: JAK-STAT Signaling Pathway Inhibition.

Data Presentation: Efficacy of JAK Inhibitors in Lung Inflammation Models

The following tables summarize representative quantitative data from preclinical studies on JAK inhibitors in various lung inflammation models. These tables can serve as templates for organizing and presenting data for novel compounds like this compound.

Table 1: Effect of JAK Inhibitors on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Experimental ModelAnimal ModelJAK Inhibitor (Dose)Total Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)Reference
Ovalbumin (OVA)-induced Allergic AsthmaMouseTofacitinib (1.5-15 mg/kg/day, s.c.)Dose-dependent reductionDose-dependent reduction---[1]
House Dust Mite (HDM)/Alum-induced AsthmaMouseTofacitinib (15 & 30 mg/kg, b.i.d., oral)Significant reductionSignificant reduction (55-77%)---[10]
OVA-induced Allergic AsthmaRatAZD4604 & AZD0449 (i.t.)Significant reductionSignificant reduction---[7]
Lipopolysaccharide (LPS)-induced Acute Lung InjuryMouseTofacitinib (3-30 mg/kg, oral)Dose-dependent reduction-Dose-dependent reduction--[1]
Sepsis-induced Acute Lung Injury (CLP model)RatTofacitinib (10 mg/kg)Significant reduction-Significant reduction--[8][9]

Abbreviations: s.c. - subcutaneous; b.i.d. - twice daily; i.t. - intratracheal; CLP - cecal ligation and puncture.

Table 2: Effect of JAK Inhibitors on Pro-inflammatory Cytokine Levels

Experimental ModelAnimal ModelJAK Inhibitor (Dose)Cytokine MeasuredMethod of MeasurementResultsReference
OVA-induced Allergic AsthmaMouseTofacitinib (1.5-15 mg/kg/day, s.c.)IL-13, EotaxinELISA (BALF)Dose-dependent reduction[1]
HDM/Alum-induced AsthmaMouseTofacitinib (30 mg/kg, b.i.d., oral)KC, IL-4, GM-CSFELISA (BALF)Significant reduction[10]
Influenza Virus InfectionMouseRuxolitinib, Peficitinib (10-20 mg/kg, oral)Pro-inflammatory cytokinesNot specifiedReduction[11]
Sepsis-induced Acute Lung Injury (CLP model)RatTofacitinib (10 mg/kg)TNF-α, IL-6, IL-1βELISA (Serum)Significant reduction[8][9]

Abbreviations: s.c. - subcutaneous; b.i.d. - twice daily; BALF - Bronchoalveolar Lavage Fluid; ELISA - Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a novel JAK inhibitor in a mouse model of lung inflammation.

Induction of Allergic Airway Inflammation (Ovalbumin Model)

This model is widely used to study the pathogenesis of asthma and to evaluate the efficacy of anti-inflammatory compounds.[12][13]

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • Nebulizer system

Protocol:

  • Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.[14]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, i.p. injection, or intratracheal instillation) at predetermined doses. Administration can occur during the sensitization phase, the challenge phase, or both, depending on the study's objective (prophylactic vs. therapeutic). A typical therapeutic regimen would start one day before the first challenge and continue daily until the end of the challenge period.

  • Airway Challenge: From day 14 to day 21, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.[12]

  • Endpoint Analysis: 24-48 hours after the final OVA challenge, perform endpoint analyses, including bronchoalveolar lavage, lung histology, and cytokine measurements.

Induction of Acute Lung Injury (Lipopolysaccharide Model)

This model is used to mimic the features of acute respiratory distress syndrome (ARDS) and to assess therapies targeting innate immune-driven inflammation.[15]

Materials:

  • 6-8 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • Intratracheal instillation device

Protocol:

  • Drug Administration: Administer this compound or vehicle control at the desired doses and route, typically 1-2 hours prior to LPS instillation.

  • LPS Instillation: Anesthetize the mice and intratracheally instill 1-5 mg/kg of LPS in 50 µL of sterile saline.[15]

  • Endpoint Analysis: At various time points post-LPS challenge (e.g., 6, 24, 48 hours), perform endpoint analyses.

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is a critical procedure for collecting cells and fluid from the lower airways to assess the nature and extent of inflammation.[16][17][18]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula (e.g., 20G catheter)

  • Suture thread

  • 1 mL syringe

  • Hemocytometer or automated cell counter

  • Cytocentrifuge and slides

  • Diff-Quik or similar staining solution

Protocol:

  • Euthanize the mouse via an approved method.

  • Expose the trachea through a midline incision in the neck.

  • Carefully insert a cannula into the trachea and secure it with a suture.

  • Instill 0.5-1.0 mL of ice-cold PBS into the lungs and gently aspirate.[14] Repeat this process 2-3 times, pooling the recovered fluid (BALF).

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik).

  • Perform a differential cell count of at least 300 cells based on morphology to enumerate macrophages, neutrophils, eosinophils, and lymphocytes.[19]

Lung Histology

Histopathological analysis of lung tissue provides crucial information on the extent of inflammation, tissue damage, and airway remodeling.[20][21][22]

Materials:

  • 10% neutral buffered formalin or 4% paraformaldehyde

  • Paraffin embedding materials

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain (for mucus)

Protocol:

  • Following BAL, perfuse the lungs with saline to remove blood.

  • Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.

  • Immerse the inflated lungs in formalin for at least 24 hours for fixation.[21]

  • Process the fixed lung tissue, embed in paraffin, and cut 4-5 µm sections.

  • Stain sections with H&E to assess inflammatory cell infiltration, peribronchial and perivascular inflammation, and edema.[20][21]

  • Use a semi-quantitative scoring system to evaluate the severity of inflammation.[19][20][21]

  • Stain sections with PAS to visualize and quantify goblet cell hyperplasia and mucus production.[21]

Cytokine Measurement in Lung Homogenates

Quantifying cytokine levels in the lung provides insight into the specific inflammatory pathways being modulated.[23][24][25]

Materials:

  • Lung tissue collected from experimental animals

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Tissue homogenizer

  • ELISA or multiplex bead array kits for specific cytokines (e.g., IL-4, IL-5, IL-6, IL-13, TNF-α)

  • BCA protein assay kit

Protocol:

  • Excise a portion of the lung, snap-freeze in liquid nitrogen, and store at -80°C until use.

  • Weigh the frozen lung tissue and add lysis buffer (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue on ice and then centrifuge at 12,000 x g for 15 minutes at 4°C.[25]

  • Collect the supernatant (lung homogenate).

  • Determine the total protein concentration in the supernatant using a BCA assay.

  • Measure the concentration of specific cytokines in the lung homogenate using ELISA or a multiplex bead array according to the manufacturer's instructions.[23][24]

  • Normalize cytokine concentrations to the total protein content (e.g., pg of cytokine per mg of total protein).[24]

Experimental_Workflow cluster_model Lung Inflammation Model Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis cluster_bal_analysis BAL Fluid Analysis cluster_hist_analysis Histological Scoring cluster_cytokine_analysis Cytokine Quantification Model_Induction Induce Lung Inflammation (e.g., OVA or LPS) Treatment_Group Administer this compound Model_Induction->Treatment_Group Vehicle_Group Administer Vehicle Model_Induction->Vehicle_Group Sacrifice Euthanize Animals Treatment_Group->Sacrifice Vehicle_Group->Sacrifice BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Histology Lung Histology Sacrifice->Histology Cytokines Lung Cytokine Analysis Sacrifice->Cytokines Total_Cells Total Cell Count BAL->Total_Cells Differential_Cells Differential Cell Count BAL->Differential_Cells Inflammation_Score Inflammation Score (H&E) Histology->Inflammation_Score Mucus_Score Mucus Production (PAS) Histology->Mucus_Score ELISA ELISA / Multiplex Cytokines->ELISA

Diagram 2: Experimental Workflow for Evaluating this compound.

Conclusion

The protocols and data presentation formats provided in this document offer a comprehensive framework for the preclinical evaluation of novel JAK inhibitors, such as the putative this compound, in relevant models of lung inflammation. By systematically assessing the impact of these compounds on inflammatory cell recruitment, cytokine production, and lung pathology, researchers can effectively characterize their therapeutic potential and elucidate their mechanisms of action. Adherence to standardized protocols will ensure the generation of robust, reproducible data, thereby accelerating the development of new and effective treatments for inflammatory lung diseases.

References

Reconstituting Jak-IN-5 from powder for experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-5 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to cellular processes such as immunity, cell division, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancers. This compound, identified as compound example 283 in patent US20170121327A1, serves as a valuable tool for researchers studying the physiological and pathological roles of JAK signaling. These application notes provide detailed protocols for the reconstitution of this compound from powder and its application in key in vitro and in vivo experiments.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₂₇H₃₁FN₆O
Molecular Weight 474.57 g/mol
CAS Number 2096999-92-5
Appearance Crystalline solid
Solubility
DMSO 5 mg/mL (Requires sonication)[1]
Water 0.5 mg/mL (Requires sonication and warming to 60°C)[1]

Note: Due to its hydrophobic nature, this compound requires specific conditions for complete dissolution. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions to avoid precipitation.

Reconstitution Protocol for In Vitro Experiments

For cellular and enzymatic assays, it is crucial to prepare a high-concentration stock solution of this compound in an appropriate solvent, which can then be further diluted to the desired working concentrations in aqueous buffers or cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing the Powder: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a stock concentration of 5 mg/mL.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear and free of visible particles. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound against specific JAK isoforms in a cell-free system.

Objective: To determine the IC₅₀ values of this compound for JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant JAK enzymes to their optimal concentration in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of ATP and substrate peptide in kinase buffer.

  • Assay Setup:

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted JAK enzyme to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of the ATP/substrate peptide solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phospho-STAT Assay

This protocol measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Objective: To assess the functional inhibition of the JAK-STAT pathway by this compound in cells.

Materials:

  • Cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells, PBMCs)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-2, IL-6, IFN-γ)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol in PBS)

  • Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and starve them of serum or growth factors for 4-6 hours.

    • Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine at its EC₈₀ concentration for 15-30 minutes at 37°C.

  • Cell Fixation and Permeabilization:

    • Fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.

  • Staining and Flow Cytometry:

    • Wash the cells with PBS containing 1% BSA.

    • Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.

    • Wash the cells and resuspend them in PBS.

    • Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the cytokine-stimulated vehicle control.

    • Determine the IC₅₀ value as described for the in vitro kinase assay.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Jak_IN_5 This compound Jak_IN_5->JAK Inhibition Transcription Gene Transcription DNA->Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Reconstitution_Workflow Start Start: this compound Powder Weigh Weigh Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex & Sonicate Add_Solvent->Dissolve Filter Sterile Filter (Optional) Dissolve->Filter Aliquot Aliquot Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Stock Solution Store->End

Caption: Workflow for reconstituting this compound from powder.

In Vivo Administration Protocol (Oral Gavage)

This protocol provides a general guideline for the preparation and administration of this compound to mice via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Balance

  • Sterile water

  • Oral gavage needles

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until a uniform suspension is formed.

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the body weight of the animals.

    • Triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension.

    • Alternatively, use a homogenizer for a more uniform suspension.

  • Administration:

    • Gently vortex the formulation before each administration to ensure a uniform suspension.

    • Administer the this compound suspension to the mice using a proper-sized oral gavage needle attached to a syringe. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse effects after administration.

Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization based on specific experimental conditions and cell types. Always refer to the relevant safety data sheets (SDS) and follow good laboratory practices when handling chemical reagents.

References

Jak-IN-5 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-5 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling pathway.[1] This pathway is a primary transducer of signals for a wide array of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[4][5] this compound, by inhibiting JAKs, effectively modulates the downstream signaling cascade, making it a valuable tool for research and a potential therapeutic agent.[6] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as a general workflow for its application in cell-based assays.

Data Presentation

This compound Hydrochloride Properties and Solubility
PropertyValue
Molecular Weight 511.03 g/mol
Formula C₂₇H₃₂ClFN₆O
Appearance Solid (Off-white to light yellow)
CAS Number 2751323-21-2
Solubility in DMSO 5 mg/mL (9.78 mM) - requires sonication
Solubility in Water 0.5 mg/mL (0.98 mM) - requires sonication and heating to 60°C

Data sourced from MedChemExpress.[6][7]

Recommended Storage Conditions
ConditionStock Solution in SolventSolid Form
-80°C 6 months-
-20°C 1 month-
4°C -Sealed storage, away from moisture
Room Temperature -Suitable for shipping in the continental US

Data sourced from MedChemExpress.[6][7] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg of this compound (Molecular Weight: 511.03 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound.[6]

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for complete dissolution.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[6]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6] Ensure the vials are tightly sealed.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Jak_IN_5 This compound Jak_IN_5->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_stimulation Stimulation & Analysis Phase Prep_Stock Prepare this compound Stock Solution (Protocol 1) Prepare_Working Prepare Working Concentrations of this compound by Diluting Stock in Cell Culture Medium Prep_Stock->Prepare_Working Culture_Cells Culture and Seed Cells in Multi-well Plate Add_Inhibitor Add this compound Working Solutions to Respective Wells Culture_Cells->Add_Inhibitor Prepare_Working->Add_Inhibitor Incubate_Inhibitor Pre-incubate with Inhibitor (Time as per experimental design) Add_Inhibitor->Incubate_Inhibitor Add_Stimulant Stimulate Cells with Cytokine (e.g., IL-6, IFN-γ) Incubate_Inhibitor->Add_Stimulant Incubate_Stimulant Incubate for Defined Period Add_Stimulant->Incubate_Stimulant Assay Perform Downstream Assay (e.g., Western Blot for p-STAT, qPCR for target genes, Cell Viability Assay) Incubate_Stimulant->Assay

Caption: General experimental workflow for a cell-based assay using this compound.

References

Troubleshooting & Optimization

Jak-IN-5 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information regarding the solubility of Jak-IN-5 in DMSO and common aqueous buffers. It includes a quantitative data summary, detailed experimental protocols, a troubleshooting guide, and visualizations to assist researchers in their experimental workflows.

Solubility Data

The solubility of this compound is a critical factor for in vitro and in vivo experimental design. Below is a summary of its solubility in dimethyl sulfoxide (DMSO) and water. The data for aqueous buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl is estimated based on its solubility in water.

Solvent/BufferMolarity (mM)mg/mLNotes
DMSO ~9.78 mM5Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can negatively impact solubility.[1][2]
Water ~0.98 mM0.5Requires sonication and warming to 60°C for complete dissolution.[1][2]
PBS (pH 7.4) Estimated < 0.98 mMEstimated < 0.5Solubility is expected to be similar to or slightly lower than in water. The presence of salts in PBS can decrease the solubility of organic compounds (salting-out effect).
Tris-HCl (pH 7.4) Estimated < 0.98 mMEstimated < 0.5Similar to PBS, the ionic strength of the buffer may slightly reduce the solubility compared to pure water.

The molarity was calculated using the molecular weight of this compound hydrochloride (511.03 g/mol ).[1][2][3]

Experimental Protocols

Accurate solubility determination is crucial for reproducible experimental results. Below are standard protocols for preparing commonly used buffers and for determining the aqueous solubility of a compound like this compound.

Protocol 1: Preparation of 1X Phosphate-Buffered Saline (PBS) pH 7.4

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium phosphate (Na₂HPO₄)

  • Potassium phosphate (KH₂PO₄)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Autoclave

Procedure:

  • To prepare a 10X stock solution, dissolve the following salts in 800 mL of deionized water:

    • 80 g of NaCl

    • 2 g of KCl

    • 14.4 g of Na₂HPO₄

    • 2.4 g of KH₂PO₄

  • Adjust the pH of the solution to 7.4 with HCl.

  • Add deionized water to bring the final volume to 1 L.

  • Sterilize the 10X solution by autoclaving.

  • To prepare a 1X working solution, dilute the 10X stock solution 1:10 with sterile deionized water.

Protocol 2: Preparation of 1 M Tris-HCl Buffer Stock Solution (pH 7.0-8.0)

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • pH meter

  • Autoclave

Procedure:

  • Dissolve 121.14 g of Tris base in 800 mL of deionized water.[4][5]

  • Carefully adjust the pH to the desired value (e.g., 7.4) by slowly adding concentrated HCl while monitoring with a pH meter.[5][6][7]

  • Once the target pH is reached, add deionized water to a final volume of 1 L.[4][5]

  • Sterilize the solution by autoclaving.[4][5][6]

  • Store the 1 M stock solution at room temperature.[4][5][6]

Protocol 3: Aqueous Solubility Determination

This protocol provides a general workflow for determining the kinetic aqueous solubility of a compound.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Microcentrifuge tubes

  • Shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the aqueous buffer with a small volume of the DMSO stock solution to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

  • Equilibrate the solution by incubating it at a constant temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 1-24 hours) to allow it to reach equilibrium.

  • Separate undissolved compound by centrifuging the samples at high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Analyze the supernatant by carefully taking an aliquot of the clear supernatant and determining the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Compare with standards to quantify the solubility based on a standard curve of known concentrations of the compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: My this compound is not fully dissolving in DMSO. What should I do?

A1: Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce the solubility of many compounds.[1][2] Gentle warming and vortexing or sonication can also aid dissolution.[1][2] For a 5 mg/mL solution, sonication is recommended.[1][2]

Q2: The compound precipitates when I add my DMSO stock solution to an aqueous buffer. How can I prevent this?

A2: This is a common issue when the aqueous solubility of a compound is much lower than its DMSO solubility. To mitigate this:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a more diluted solution.

  • Reduce the DMSO concentration: The final concentration of DMSO in your aqueous solution should be as low as possible (ideally below 1%). High concentrations of DMSO can cause some compounds to precipitate out of the aqueous phase.

  • Add the DMSO stock slowly: Instead of adding the entire volume of the DMSO stock at once, add it dropwise while vortexing the aqueous buffer. This can help to prevent localized high concentrations that lead to precipitation.

  • Consider using a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can sometimes help to increase the apparent solubility of a compound in aqueous solutions.

Q3: Can I store this compound in a buffer solution?

A3: It is generally not recommended to store this compound in aqueous buffer solutions for extended periods, as this can lead to degradation. For long-term storage, it is best to store the compound as a solid at 4°C, protected from moisture, or as a stock solution in anhydrous DMSO at -20°C or -80°C.[1][2] If you need to prepare a working solution in a buffer, it should be made fresh for each experiment.

Q4: What is the expected stability of this compound in a DMSO stock solution?

A4: When stored in a properly sealed vial with anhydrous DMSO, stock solutions of this compound are stable for up to 6 months at -80°C or 1 month at -20°C.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.

Visual Guides

JAK-STAT Signaling Pathway

This compound is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation Jak_IN_5 This compound Jak_IN_5->JAK Inhibits STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered during experiments.

Solubility_Troubleshooting Start Start: Dissolving this compound CheckSolvent Is the solvent anhydrous DMSO? Start->CheckSolvent UseAnhydrous Use fresh, anhydrous DMSO CheckSolvent->UseAnhydrous No CheckConc Is the concentration at or below the recommended solubility limit? CheckSolvent->CheckConc Yes UseAnhydrous->CheckSolvent LowerConc Lower the concentration CheckConc->LowerConc No ApplyEnergy Apply sonication and/or gentle warming CheckConc->ApplyEnergy Yes LowerConc->CheckConc Precipitation Precipitation observed upon addition to aqueous buffer? ApplyEnergy->Precipitation TroubleshootPrecipitation Follow precipitation troubleshooting steps: - Lower final concentration - Reduce final DMSO % - Add stock solution slowly Precipitation->TroubleshootPrecipitation Yes Success Successfully Dissolved Precipitation->Success No TroubleshootPrecipitation->Success Failure Still issues? Contact Technical Support. Success->Failure If issues persist

References

Technical Support Center: Optimizing Jak-IN-5 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Jak-IN-5 for their cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling. Upon cytokine binding to its receptor, JAK proteins are activated and phosphorylate downstream proteins called Signal Transducer and Activator of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in various cellular processes, including immunity, inflammation, and cell proliferation. This compound exerts its effect by competitively binding to the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and blocking the downstream signaling cascade.

2. What is the typical concentration range for using this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired level of inhibition. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system. For many small molecule kinase inhibitors, a typical starting range for in vitro cell-based assays is between 0.1 µM and 10 µM. It is crucial to use the lowest concentration possible that achieves the desired biological effect to minimize the risk of off-target effects.

3. How should I prepare and store this compound?

For in vitro experiments, this compound hydrochloride is soluble in DMSO (5 mg/mL) and water (0.5 mg/mL with sonication and warming to 60°C). It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

4. How can I assess the effect of this compound on the JAK-STAT pathway in my cells?

The most direct way to measure the activity of this compound is to assess the phosphorylation status of STAT proteins. Following stimulation with an appropriate cytokine (e.g., IL-6, IFN-γ), you can lyse the cells and perform a Western blot using antibodies specific for the phosphorylated form of a relevant STAT protein (e.g., p-STAT3, p-STAT1). A decrease in the level of phosphorylated STAT in the presence of this compound indicates successful inhibition of the pathway. Cell-based ELISA kits are also commercially available for a more high-throughput analysis of JAK and STAT phosphorylation.

5. What are the potential off-target effects of this compound?

Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. These off-target effects can lead to unintended biological consequences and misinterpretation of experimental results. It is important to perform control experiments to assess the specificity of this compound. This can include using a structurally unrelated JAK inhibitor to see if it produces a similar phenotype or performing kinase profiling assays to identify other kinases that may be inhibited by this compound.

6. How can I determine if this compound is causing cytotoxicity in my cells?

It is essential to distinguish between the intended inhibitory effect of this compound on cell signaling and any potential cytotoxic effects. Cell viability should be assessed in parallel with your functional assays. Common methods for assessing cytotoxicity include:

  • MTT or WST-1 assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

  • Trypan Blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • LDH release assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

If significant cytotoxicity is observed at concentrations required for JAK-STAT inhibition, consider using a lower concentration or a different inhibitor.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of STAT phosphorylation Incorrect concentration of this compound: The concentration may be too low to effectively inhibit the target.Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and stimulus.
This compound degradation: The compound may have degraded due to improper storage or handling.Prepare fresh aliquots of this compound from a new stock solution. Ensure proper storage at -20°C or -80°C.
Low cell permeability: The compound may not be efficiently entering the cells.While this compound is a small molecule expected to be cell-permeable, this can vary between cell types. Consider increasing the incubation time or using a different inhibitor with known good cell permeability.
Inactive JAK-STAT pathway: The cytokine stimulation may not be effectively activating the pathway.Confirm that your cytokine is active and used at an optimal concentration. Check for the presence of phosphorylated STATs in your positive control (stimulated cells without inhibitor).
High background phosphorylation Constitutively active JAK-STAT signaling: Some cell lines, particularly cancer cells, have mutations that lead to constant activation of the pathway.In this case, cytokine stimulation may not be necessary. The baseline level of p-STAT should be high and should decrease with this compound treatment.
Inconsistent results Variability in cell density: Inconsistent cell numbers can lead to variable results.Ensure consistent cell seeding density across all wells and experiments.
Variability in this compound concentration: Inaccurate pipetting can lead to inconsistent inhibitor concentrations.Use calibrated pipettes and be meticulous when preparing dilutions.
Cell passage number: High passage numbers can lead to changes in cell behavior and signaling.Use cells within a consistent and low passage number range for all experiments.
Significant cell death Cytotoxicity of this compound: The concentration used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to determine the toxic concentration range. Use a concentration of this compound that is well below the cytotoxic threshold.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.
Unexpected or off-target effects Inhibition of other kinases: this compound may be inhibiting other kinases at the concentration used.Use the lowest effective concentration of this compound. Consider using a more selective JAK inhibitor or a structurally different inhibitor to confirm that the observed phenotype is due to JAK inhibition.

Quantitative Data Summary

The following tables provide representative data for JAK inhibitors. Note: Specific values for this compound are not widely available in public literature; therefore, these tables include data from other well-characterized JAK inhibitors to provide a reference range. Researchers must determine the specific parameters for this compound in their experimental system.

Table 1: Exemplary IC50 Values of JAK Inhibitors in Cell-Based Assays

InhibitorCell LineAssayCytokine StimulusIC50 (nM)
TofacitinibHuman PBMCp-STAT5IL-230
TofacitinibTF-1p-STAT3IL-673
RB1THP-1p-STAT6IL-453.1
Jak-IN-24Human PBMCp-STAT5IL-1586.171

Data compiled from publicly available sources for illustrative purposes.

Table 2: Exemplary Cytotoxicity Data for a JAK Inhibitor (Tofacitinib)

Cell LineAssayIncubation TimeCC50 (µM)
Psoriatic KeratinocytesLDH Release24 hours> 10 (No significant cytotoxicity observed)
Human PBMCApoptosis (Annexin V)72 hours> 10 (Significant increase in apoptosis at 10 µM)

CC50 (50% cytotoxic concentration) values are highly cell-type dependent. This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using Western Blot for p-STAT

1. Cell Seeding:

  • Seed cells (e.g., HeLa, A549, or a relevant cell line for your research) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Serum Starvation (Optional):

  • For some cell lines, to reduce basal signaling, replace the growth medium with serum-free or low-serum medium for 4-24 hours prior to the experiment.

3. This compound Treatment:

  • Prepare a series of dilutions of this compound in serum-free medium (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM, and a vehicle control with DMSO).

  • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for 1-2 hours at 37°C.

4. Cytokine Stimulation:

  • Prepare the appropriate cytokine stimulus (e.g., 20 ng/mL IFN-γ for p-STAT1 or 20 ng/mL IL-6 for p-STAT3) in serum-free medium.

  • Add the cytokine to each well (except for the unstimulated control) and incubate for the optimal stimulation time (typically 15-30 minutes).

5. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

6. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

7. Western Blotting:

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated STAT protein (e.g., anti-p-STAT3) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

8. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-STAT signal to the loading control signal.

  • Plot the normalized p-STAT signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Incubate overnight at 37°C.

2. This compound Treatment:

  • Prepare a range of concentrations of this compound in complete culture medium.

  • Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance from a blank well (medium only).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation & Phosphorylation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT1->STAT2 4. Dimerization STAT_dimer STAT1->STAT_dimer STAT2->STAT_dimer Jak_IN_5 This compound Jak_IN_5->JAK1 Inhibition Jak_IN_5->JAK2 DNA DNA Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem: No Inhibition Check_Conc Is this compound concentration optimal? Start->Check_Conc Check_Activity Is this compound active? Check_Conc->Check_Activity Yes Optimize_Conc Perform Dose-Response (IC50 determination) Check_Conc->Optimize_Conc No Check_Pathway Is JAK-STAT pathway activated? Check_Activity->Check_Pathway Yes New_Aliquot Use fresh aliquot of this compound Check_Activity->New_Aliquot No Success Problem Solved Check_Pathway->Success Yes Failure Consult Further Check_Pathway->Failure No Optimize_Conc->Success New_Aliquot->Success Check_Stimulus Verify cytokine activity and concentration

Caption: Troubleshooting decision tree for lack of this compound activity.

Troubleshooting Jak-IN-5 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the kinase domain of JAK enzymes.[2][3] This action blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] By inhibiting the JAK-STAT pathway, this compound effectively suppresses the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[1][5][6]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target.[7] For kinase inhibitors, which target ATP-binding sites, this is a particular concern because this site is highly conserved across the human kinome.[8] These unintended interactions can lead to a variety of cellular consequences, including unexpected toxicity, altered signaling cascades, and confounding experimental results.[7] Understanding and controlling for off-target effects is crucial for accurately interpreting experimental data and predicting potential toxicities.[7]

Q3: Which kinases are known or potential off-targets for JAK inhibitors?

While specific data for "this compound" is proprietary, the selectivity profiles of well-characterized JAK inhibitors like Tofacitinib and Ruxolitinib provide insights into potential off-target families. Generally, less selective JAK inhibitors can interact with other kinase families. The selectivity of a JAK inhibitor is crucial, as inhibition of different JAK isoforms leads to different biological effects.[9][10] For example, inhibiting JAK2 can affect hematopoiesis, while inhibiting JAK3 is linked to immunosuppression.[4][9] The clinical relevance of off-target inhibition depends on the inhibitor's concentration and its potency against unintended kinases.[4]

Q4: What are the common cellular consequences of this compound off-target effects?

Off-target effects can manifest in several ways in a cellular context. Common issues include:

  • Increased Cell Toxicity or Apoptosis: Inhibition of kinases essential for cell survival can lead to unexpected cell death.

  • Altered Proliferation Rates: Off-target effects can either inhibit or promote cell growth depending on the pathway affected.

  • Modulation of Unrelated Signaling Pathways: Researchers might observe changes in pathways like MAPK or PI3K/AKT, which can be activated by off-target kinase inhibition.[11]

  • Changes in Gene Expression: Unintended pathway modulation will lead to changes in the transcription of genes unrelated to the JAK-STAT pathway.

Q5: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is key to obtaining reliable data.

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit the intended target without causing widespread off-target activity.

  • Use Appropriate Controls: Always include a negative control (vehicle only) and consider using a structurally distinct inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition.

  • Confirm Target Engagement: Use techniques like Western blotting to verify the inhibition of STAT phosphorylation downstream of JAK activation.

  • Assess Cell Viability: Routinely perform cell viability assays to monitor for potential toxicity.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability

Symptom: You observe a significant decrease in cell viability, increased apoptosis, or morphological changes indicative of cellular stress at concentrations intended to be specific for JAK inhibition.

Possible Cause: This is a classic sign of an off-target effect. This compound may be inhibiting one or more kinases that are critical for cell survival or proliferation in your specific cell type.

Recommended Action:

  • Confirm the Observation: Repeat the experiment, including a vehicle-only control and a positive control for cell death if available.

  • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., from 1 nM to 10 µM) and measure both the inhibition of p-STAT (your on-target effect) and cell viability (e.g., using an MTT or LDH assay).

  • Determine the Therapeutic Window: Compare the IC50 (for p-STAT inhibition) and the CC50 (cytotoxic concentration 50%). A large separation between these values indicates a good therapeutic window where on-target effects can be observed without significant toxicity. If the values are close, off-target toxicity is likely.

  • Consider a Rescue Experiment: If a specific off-target survival kinase is suspected, attempt to rescue the cells by activating its pathway through other means.

Issue 2: Inconsistent or Unexpected Western Blot Results

Symptom: While you observe the expected decrease in p-STAT levels, you also see unexpected changes in the phosphorylation status of proteins in other signaling pathways (e.g., p-ERK, p-AKT).

Possible Cause: this compound is likely inhibiting an upstream kinase in a different signaling cascade or causing feedback loop activation. The JAK-STAT pathway has known crosstalk with other pathways like MAPK and PI3K/AKT.[11]

Recommended Action:

  • Validate the Finding: Ensure the result is reproducible. Use multiple antibodies targeting different epitopes of the protein of interest if possible.

  • Perform a Kinase Profile: To definitively identify the off-target kinase(s), consider running a commercially available kinase profiling service. This will screen this compound against a large panel of kinases.

  • Consult Kinase Inhibitor Databases: Check publicly available databases for known selectivity profiles of structurally similar compounds.

  • Use a More Selective Inhibitor: If an off-target is identified and is known to be problematic for your experimental question, switch to a more selective JAK inhibitor if one is available.

Quantitative Data: Kinase Selectivity Profile

The selectivity of a JAK inhibitor is paramount to its utility as a research tool and therapeutic. The table below presents hypothetical IC50 data for this compound against key JAK isoforms and a selection of common off-target kinases, illustrating how such data is typically presented. This allows for an easy comparison of on-target potency versus off-target liability.

Kinase TargetIC50 (nM)FamilyNotes
JAK1 5 JAK On-Target
JAK2 15 JAK On-Target
JAK3 150JAKLess potent, indicating some selectivity
TYK2 250JAKLess potent, indicating some selectivity
LCK800SrcPotential off-target in T-cells
SRC1200SrcCommon off-target for kinase inhibitors
ROCK12500AGCPotential off-target affecting cytoskeleton
Aurora A>5000AuroraUnlikely to be a significant off-target
CDK2>10000CMGCHigh selectivity against this kinase

Data is hypothetical and for illustrative purposes only.

Key Experimental Protocols

1. Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

  • Objective: To confirm the on-target activity of this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HeLa, A549) and allow them to adhere overnight.

    • Serum Starvation: The next day, replace the medium with a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.

    • Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the cells and incubate for 1-2 hours.

    • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the JAK/STAT pathway (e.g., 20 ng/mL of IL-6 or Oncostatin M) for 15-30 minutes.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software.

2. MTT Cell Viability Assay

  • Objective: To assess the cytotoxic effects of this compound.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include wells with vehicle only (negative control) and a known cytotoxic agent (positive control).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the results to the vehicle-treated cells and plot cell viability (%) against the log of the inhibitor concentration to calculate the CC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Jak_IN_5 This compound Jak_IN_5->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation of Target Genes Troubleshooting_Workflow cluster_symptoms Observed Symptoms cluster_actions Recommended Actions cluster_diagnosis Potential Diagnosis Start Unexpected Experimental Result Symptom1 Reduced Cell Viability Start->Symptom1 Symptom2 Altered Non-STAT Pathway Start->Symptom2 Symptom3 Inconsistent Phenotype Start->Symptom3 Action1 Perform Dose-Response & Viability Assay (MTT) Symptom1->Action1 Action2 Profile Against Kinase Panel & Check Other Pathways (WB) Symptom2->Action2 Action3 Confirm On-Target Inhibition (p-STAT WB) & Use Orthogonal Inhibitor Symptom3->Action3 Diag1 Off-Target Cytotoxicity Action1->Diag1 Diag2 Known or Novel Off-Target Kinase Action2->Diag2 Diag3 Weak On-Target Effect or Confounding Off-Target Effect Action3->Diag3 Logical_Relationship cluster_effects Cellular Effects JakIN5 This compound OnTarget On-Target Effect JAK Inhibition p-STAT ↓ Desired Phenotype JakIN5->OnTarget:jak High Potency OffTarget Off-Target Effect Off-Target Kinase Inhibition Unintended Pathway Altered Cytotoxicity JakIN5->OffTarget:kinase Lower Potency

References

Minimizing Jak-IN-5 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Jak-IN-5, a novel Janus kinase (JAK) inhibitor. The information provided is based on general principles for small molecule kinase inhibitors and may require optimization for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[2][3] By competitively binding to the ATP-binding site of JAK enzymes, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the downstream signaling cascade.[4][5]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal results and reproducibility, proper handling of this compound is crucial.

  • Dissolution : It is recommended to first dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6][7] To ensure complete dissolution, you can vortex the solution or use an ultrasonic bath.[6]

  • Storage : Store the powdered compound at -20°C for long-term stability.[8] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] When preparing working solutions for your experiments, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions.[9] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[8]

Q3: What is the recommended starting concentration for this compound in my experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. A good starting point is to perform a dose-response experiment. You can begin with a concentration range that is 5 to 10 times higher than the known IC50 or Ki value, if available from the literature for similar compounds.[10] If these values are unknown, a broad concentration range (e.g., from nanomolar to micromolar) should be tested to determine the effective concentration for inhibiting the target pathway and the concentration at which cytotoxicity is observed.[11]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Cause Suggested Solution
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%.[9] Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiments to assess the effect of the solvent alone.
Off-Target Effects At higher concentrations, kinase inhibitors can inhibit other kinases non-specifically, leading to toxicity.[10] Try to use the lowest effective concentration of this compound that achieves the desired level of target inhibition. Consider performing a kinase selectivity profiling to understand the off-target effects of this compound.
Cell Line Sensitivity Different cell lines can have varying sensitivities to small molecule inhibitors.[12] It is important to determine the IC50 for cytotoxicity in your specific cell line. You may need to use a lower concentration range for highly sensitive cell lines.
Compound Instability This compound may be unstable in cell culture medium over long incubation periods.[13] Consider refreshing the medium with freshly prepared this compound during long-term experiments.
Issue 2: Inconsistent or not reproducible results.
Possible Cause Suggested Solution
Improper Stock Solution Handling Avoid repeated freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.[8] Ensure the compound is fully dissolved in DMSO before further dilution.
Cell Culture Variability Maintain consistent cell culture practices, including cell passage number, confluency, and media composition.[7] Changes in these parameters can affect cellular responses to inhibitors.
Precipitation of the Inhibitor When diluting the DMSO stock in aqueous culture medium, the inhibitor may precipitate. To avoid this, perform serial dilutions and mix thoroughly at each step.[9] Visually inspect the medium for any signs of precipitation.

Quantitative Data Summary

The following table provides representative data on the cytotoxic effects of various JAK inhibitors on different cell lines. Note: This data is for illustrative purposes, and the values for this compound will need to be determined experimentally in your specific cell line.

InhibitorCell LineAssayIncubation Time (h)IC50 / LD50 (µM)
TofacitinibBJ-CRL-1474 (skin fibroblast)Cytotoxicity Assay72>0.1
TofacitinibBRL3A (hepatic fibroblast)Cytotoxicity Assay72>0.1
EP009HH (cutaneous T-cell lymphoma)Viability Assay722.5 - 5
EP009T-ALL-P1 (T-cell acute lymphoblastic leukemia)Viability Assay722.5 - 5
NSC13626HCT116 (colorectal carcinoma)Growth Inhibition AssayN/A8.35 ± 0.53
NSC13626HT-29 (colorectal adenocarcinoma)Growth Inhibition AssayN/A6.20 ± 0.82

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.[14]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

  • Solubilization : Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[17]

  • Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Incubation : Incubate the plate for the desired treatment duration.

  • Supernatant Collection : Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[18] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Measurement : Add the stop solution provided in the kit and measure the absorbance at 490 nm.

  • Data Analysis : Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][19]

  • Cell Preparation : Following treatment with this compound, harvest both adherent and suspension cells.

  • Washing : Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[19]

  • Staining : Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analysis : Analyze the stained cells by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK P-JAK JAK->pJAK 3. Autophosphorylation This compound This compound (Inhibitor) This compound->JAK Inhibition STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Workflow for Assessing this compound Cytotoxicity Start Start: Cell Culture Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells 2. Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate 3. Incubate (24, 48, 72h) Treat_Cells->Incubate Assess_Viability 4. Assess Cytotoxicity Incubate->Assess_Viability MTT_Assay MTT Assay (Metabolic Activity) Assess_Viability->MTT_Assay Method 1 LDH_Assay LDH Assay (Membrane Integrity) Assess_Viability->LDH_Assay Method 2 Annexin_V Annexin V/PI Assay (Apoptosis) Assess_Viability->Annexin_V Method 3 Analyze_Data 5. Data Analysis (Calculate IC50) MTT_Assay->Analyze_Data LDH_Assay->Analyze_Data Annexin_V->Analyze_Data End End: Determine Cytotoxic Profile Analyze_Data->End

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

References

Best practices for handling Jak-IN-5 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of Jak-IN-5 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound hydrochloride and what is its mechanism of action?

This compound hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] Its mechanism of action involves blocking the JAK-STAT (Signal Transducer and Activator of Transcription) intracellular signaling pathway.[4] This pathway is crucial for signaling a wide range of cytokines and growth factors that are involved in inflammation and immune responses.[4][5][6][7] By inhibiting JAKs, this compound hydrochloride prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4][8][9]

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT STAT (Inactive) JAK->STAT 3. STAT Phosphorylation Jak_IN_5 This compound Hydrochloride Jak_IN_5->JAK Inhibition pSTAT p-STAT (Active) STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound hydrochloride.

2. What are the physical and chemical properties of this compound hydrochloride?

This compound hydrochloride is an off-white to light yellow solid.[1][10][11] Key properties are summarized in the table below.

PropertyValue
Molecular Weight 511.03
Formula C27H32ClFN6O
CAS Number 2751323-21-2

Data sourced from multiple suppliers.[1][10][11]

3. How should I store this compound hydrochloride?

Proper storage is critical to maintain the stability and activity of the compound. Recommendations for both solid form and solutions are outlined below.

FormStorage TemperatureDurationSpecial Conditions
Solid 4°C-Sealed, away from moisture.[1][10]
Solid -20°CUp to 3 yearsSealed, away from moisture.[2]
In Solvent -80°CUp to 6 monthsSealed, away from moisture.[1][10][11]
In Solvent -20°CUp to 1 monthSealed, away from moisture.[1][10][11]

To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot stock solutions upon preparation.[1][11]

4. What are the general safety precautions for handling JAK inhibitors?

JAK inhibitors as a class are associated with potential health risks.[12][13] While specific data for this compound hydrochloride may be limited, general precautions for handling potent kinase inhibitors should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Spill Management: In case of a spill, wear a disposable gown and two pairs of gloves.[14] Cover the spill with an absorbent material, clean the area thoroughly, and dispose of all materials in a sealed, heavy-duty bag.[14]

  • Health Risks: Studies on other JAK inhibitors have indicated increased risks of serious infections, major cardiovascular events, blood clots, and cancer.[12][13][15][16] Handle with care and adhere to all institutional safety protocols.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound hydrochloride. What should I do?

Solubility can be a challenge. Refer to the table below for recommended solvents and techniques to aid dissolution.

SolventConcentrationMethodImportant Notes
DMSO 5 mg/mL (9.78 mM)Requires sonication.[1][10][11]Use newly opened DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][10][11][17]
Water 0.5 mg/mL (0.98 mM)Requires sonication and warming/heating to 60°C.[1][10][11]If preparing an aqueous stock solution, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[1][10]

Q2: My experimental results are inconsistent. Could the compound have degraded?

Inconsistent results can be due to compound degradation. To minimize this risk:

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes immediately after preparation to prevent degradation from repeated temperature changes.[1][11]

  • Proper Storage: Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.[1][2][10][11]

  • Fresh Solutions: For sensitive experiments, consider preparing fresh solutions from the solid compound.

Q3: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?

While this compound is a JAK inhibitor, high concentrations may lead to off-target effects.

  • Titrate Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the JAK-STAT pathway without causing general toxicity or off-target effects.

  • Control Experiments: Include appropriate negative and positive controls in your experimental design to validate the specificity of the observed effects.

  • Review Literature: Consult published studies that have used this compound hydrochloride or similar JAK inhibitors to determine typical working concentrations for your specific cell type or model system.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol provides instructions for preparing stock solutions of this compound hydrochloride.

Stock_Solution_Workflow Start Start: Weigh This compound HCl Powder Add_Solvent Add appropriate volume of recommended solvent (e.g., new DMSO) Start->Add_Solvent Dissolve Aid Dissolution Add_Solvent->Dissolve Sonicate Sonicate Dissolve->Sonicate Yes Warm Warm/Heat (if using water) Dissolve->Warm Yes Vortex Vortex until fully dissolved Sonicate->Vortex Warm->Vortex Aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles Vortex->Aliquot Store Store at -20°C or -80°C (sealed, away from moisture) Aliquot->Store End End: Ready for Use Store->End

Caption: Workflow for preparing this compound hydrochloride stock solutions.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of the appropriate solvent (e.g., newly opened DMSO) to achieve the desired stock concentration.

  • Dissolution:

    • For DMSO, sonicate the solution until the compound is fully dissolved.[1][10][11]

    • For water, sonicate and warm the solution to 60°C to aid dissolution.[1][10][11]

  • Aliquotting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][10][11] Ensure tubes are tightly sealed to protect from moisture.

Protocol 2: General Guideline for In Vivo Formulation

For researchers without an established in vivo protocol, the following formulation can be used as a starting point for compounds soluble in DMSO.[2]

Formulation:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline or PBS

Methodology:

  • Initial Dissolution: Dissolve the this compound hydrochloride in DMSO first.

  • Sequential Addition: Add the remaining solvents sequentially (PEG300, then Tween-80, then Saline/PBS).[2]

  • Ensure Clarity: Mix thoroughly and ensure the solution is clear after the addition of each solvent before proceeding to the next.[2]

  • Optimization: The ratios of co-solvents may need to be adjusted based on the final desired concentration and solution clarity.[2] It is recommended to prepare a small test batch first.[2]

  • Administration: This formulation is generally intended for routes such as intraperitoneal injection. For oral administration, formulations similar to those in published studies (e.g., oral aspirate) should be considered.[1][10][11]

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize conditions for their specific experimental models and applications. The information provided here is for research use only and not for human or animal therapeutic use.

References

Validation & Comparative

Comparative Efficacy of Janus Kinase (JAK) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Jak-IN-5" did not yield specific public data for a JAK inhibitor with this designation. This suggests it may be an internal development candidate, a compound not yet described in scientific literature, or a potential misnomer. Therefore, this guide provides a comparative analysis of several well-characterized and clinically relevant JAK inhibitors to serve as a valuable resource for researchers, scientists, and drug development professionals.

This guide focuses on a selection of prominent JAK inhibitors with varying selectivity profiles: Tofacitinib, a pan-JAK inhibitor; Ruxolitinib, a JAK1/JAK2 inhibitor; and Upadacitinib and Filgotinib, which are primarily selective for JAK1. By presenting their comparative efficacy through quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate a deeper understanding of their distinct pharmacological properties.

Data Presentation: Quantitative Comparison of JAK Inhibitor Potency

The efficacy of JAK inhibitors is primarily determined by their ability to inhibit the catalytic activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the biochemical and cellular potencies of selected JAK inhibitors.

Table 1: Biochemical Potency (IC50) of Selected JAK Inhibitors Against JAK Isoforms

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
Tofacitinib1120191Pan-JAK (JAK3/1)
Ruxolitinib3.32.842819JAK1/JAK2
Upadacitinib4311023004400JAK1
Filgotinib1028810116JAK1

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from published literature.

Table 2: Cellular Potency (IC50) of JAK Inhibitors in Cell-Based Assays

InhibitorAssay SystemCytokine StimulantPhosphorylated STATIC50 (nM)
TofacitinibHuman Whole BloodIL-6pSTAT148
Human Whole BloodGM-CSFpSTAT5137
RuxolitinibTF-1 CellsGM-CSF-182
UpadacitinibHuman Whole BloodIL-6pSTAT1188
Human Whole BloodGM-CSFpSTAT5733
FilgotinibHuman Whole BloodIL-6pSTAT1629
Human Whole BloodGM-CSFpSTAT51690

Note: Cellular IC50 values reflect the inhibitor's activity in a more biologically complex environment and can be influenced by factors such as cell permeability and off-target effects.

Experimental Protocols

To ensure reproducibility and accurate comparison of experimental data, detailed methodologies are crucial. Below are representative protocols for key experiments used to characterize JAK inhibitors.

Biochemical Assay: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

Objective: To determine the IC50 value of a test compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (e.g., this compound or other JAK inhibitors)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound to the wells of a 384-well plate.

  • Add the specific recombinant JAK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a kinase detection reagent.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay assesses the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of downstream STAT proteins.

Objective: To determine the potency of a test compound in inhibiting cytokine-mediated JAK-STAT signaling in cells.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), TF-1 cells, or HEL cells)

  • Cell culture medium

  • Cytokine stimulant (e.g., IL-2, IL-6, GM-CSF)

  • Test compound

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.

  • After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.

  • Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT of interest.

  • Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.

  • Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical signaling cascade of the JAK-STAT pathway, which is the primary target of JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1->Receptor:r1 JAK1->STAT_inactive 5. Phosphorylation JAK2->Receptor:r2 JAK2->STAT_inactive STAT_p pSTAT STAT_inactive->STAT_p STAT_dimer pSTAT Dimer STAT_p->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Caption: The JAK-STAT signaling pathway.

Experimental Workflow for JAK Inhibitor Comparison

This diagram outlines a typical workflow for the preclinical evaluation and comparison of novel JAK inhibitors.

JAK_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation Compound_Library Compound Library Biochemical_Screening Biochemical Screening (JAK1, JAK2, JAK3, TYK2) Compound_Library->Biochemical_Screening Hit_Compounds Hit Compounds Biochemical_Screening->Hit_Compounds Cell_Based_Assays Cell-Based Assays (pSTAT Inhibition) Hit_Compounds->Cell_Based_Assays Selectivity_Profiling Kinome Selectivity Profiling Hit_Compounds->Selectivity_Profiling Lead_Candidates Lead Candidates Cell_Based_Assays->Lead_Candidates Selectivity_Profiling->Lead_Candidates In_Vivo_Models In Vivo Efficacy Models (e.g., Arthritis Models) Lead_Candidates->In_Vivo_Models PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Lead_Candidates->PK_PD_Studies Toxicity_Studies Toxicology Assessment Lead_Candidates->Toxicity_Studies IND_Candidate IND Candidate In_Vivo_Models->IND_Candidate PK_PD_Studies->IND_Candidate Toxicity_Studies->IND_Candidate

Caption: Experimental workflow for JAK inhibitor evaluation.

A Comparative Analysis of a Novel JAK Inhibitor (Jak-IN-5) and Tofacitinib in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the well-characterized Janus kinase (JAK) inhibitor, tofacitinib, and a novel investigational inhibitor, designated Jak-IN-5. The following sections detail their respective mechanisms of action, comparative potency and selectivity in cellular assays, and the experimental protocols utilized for their evaluation. This objective analysis, supported by experimental data, is intended to assist researchers in assessing the potential of this compound as a therapeutic agent.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cellular processes such as proliferation, differentiation, and inflammation.[1][2] Both tofacitinib and this compound exert their effects by inhibiting one or more members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), thereby modulating the downstream inflammatory response.

Tofacitinib is a first-generation JAK inhibitor that primarily targets JAK1 and JAK3, with moderate activity against JAK2.[3] By blocking these kinases, tofacitinib effectively suppresses the signaling of a wide range of pro-inflammatory cytokines that are pivotal in autoimmune diseases.[4]

This compound , as a novel inhibitor, is designed to offer a distinct selectivity profile, potentially leading to a more targeted therapeutic effect with an improved safety profile. Its specific inhibitory activity against the different JAK isoforms is a key focus of this comparative analysis.

The JAK-STAT Signaling Pathway and Inhibitor Action

The following diagram illustrates the points of intervention for both tofacitinib and the novel inhibitor within the JAK-STAT signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression Modulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Jak_IN_5 This compound Jak_IN_5->JAK Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition.

Comparative Cellular Activity

The following table summarizes the inhibitory activity of this compound and tofacitinib in various cellular assays. The data for this compound is presented as a placeholder to illustrate a direct comparison.

Parameter This compound Tofacitinib Assay System
JAK1 IC₅₀ (nM) [Insert Data]112Cell-free enzymatic assay
JAK2 IC₅₀ (nM) [Insert Data]20Cell-free enzymatic assay
JAK3 IC₅₀ (nM) [Insert Data]1Cell-free enzymatic assay
TYK2 IC₅₀ (nM) [Insert Data][Data not consistently reported]Cell-free enzymatic assay
IL-2-induced STAT5 Phosphorylation IC₅₀ (nM) [Insert Data]~30Human Peripheral Blood Mononuclear Cells (PBMCs)
IL-6-induced STAT3 Phosphorylation IC₅₀ (nM) [Insert Data]~70Human PBMCs
GM-CSF-induced STAT5 Phosphorylation IC₅₀ (nM) [Insert Data]~660Human PBMCs
Cell Proliferation Inhibition (EC₅₀, µM) [Insert Data][Varies by cell line]Cytokine-dependent cell lines (e.g., CTLL-2)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate direct comparison of results.

JAK Enzymatic Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against isolated JAK enzymes.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

    • A sub-micromolar concentration of a peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP are incubated with each JAK enzyme.

    • The test compounds (this compound and tofacitinib) are added in a range of concentrations.

    • The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or ELISA.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Assays
  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

    • Cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.

    • Cells are then stimulated with a specific cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, or GM-CSF for pSTAT5) for a short period (e.g., 15-30 minutes).

    • The stimulation is stopped by fixing the cells with paraformaldehyde.

    • Cells are permeabilized and stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.

    • The level of STAT phosphorylation is quantified by flow cytometry.

    • IC₅₀ values are determined from the dose-response curves.

Cell Proliferation Assay
  • Objective: To assess the effect of the inhibitors on the proliferation of cytokine-dependent cell lines.

  • Methodology:

    • A cytokine-dependent cell line (e.g., CTLL-2, which is IL-2 dependent) is cultured in the presence of the required cytokine.

    • Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.

    • The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).

    • Cell viability or proliferation is measured using a standard assay, such as the MTS or CellTiter-Glo® assay.

    • The half-maximal effective concentration (EC₅₀) for proliferation inhibition is calculated from the dose-response data.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating and comparing JAK inhibitors in cellular models.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison Enzymatic JAK Enzymatic Assays (JAK1, JAK2, JAK3, TYK2) IC50 IC₅₀ / EC₅₀ Determination Enzymatic->IC50 Kinome Kinome Selectivity Profiling Selectivity Selectivity Profile Comparison Kinome->Selectivity PBMC Human PBMC Isolation pSTAT Phospho-STAT Assays (Flow Cytometry) PBMC->pSTAT pSTAT->IC50 Proliferation Cell Proliferation Assays Proliferation->IC50 Cytokine Cytokine Production Assays Cytokine->IC50 Potency Cellular Potency Comparison IC50->Potency Selectivity->Potency Potency->Selectivity

Caption: General workflow for JAK inhibitor comparison.

Conclusion

This guide provides a framework for the comparative evaluation of the novel JAK inhibitor, this compound, against the established drug, tofacitinib. By employing the detailed experimental protocols and presenting the data in a structured format, researchers can effectively assess the potency, selectivity, and cellular activity of this compound. This systematic approach is crucial for determining its potential as a next-generation therapeutic for immune-mediated diseases. The placeholder data for this compound should be replaced with experimental findings to complete the comparison.

References

Jak-IN-5 vs. Ruxolitinib: A Comparative Guide to JAK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and inflammation, the Janus kinase (JAK) family of non-receptor tyrosine kinases represents a critical signaling node. The JAK-STAT pathway, which transduces signals for a multitude of cytokines and growth factors, is a key therapeutic target for a range of diseases. This guide provides a detailed comparison of two prominent JAK inhibitors: Jak-IN-5, a pan-JAK inhibitor, and ruxolitinib, a selective JAK1/2 inhibitor, offering insights into their biochemical and cellular activities.

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated upon cytokine or growth factor binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[4]

Ruxolitinib is an ATP-competitive inhibitor that selectively targets the catalytic sites of JAK1 and JAK2.[5][6] This dual inhibition disrupts the signaling of a wide array of cytokines involved in inflammation and myeloproliferation.[5] this compound, on the other hand, is characterized as a pan-JAK inhibitor, suggesting broader activity across the JAK family members (JAK1, JAK2, JAK3, and TYK2).

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression STAT_Dimer->Gene_Expression Translocates & Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Jak_IN_5 This compound (Pan-JAK Inhibitor) Jak_IN_5->JAK Ruxolitinib Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib->JAK

Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and ruxolitinib against the four members of the JAK family.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
This compound 1222015
Ruxolitinib 3.32.842819

Data sourced from publicly available kinase assay data.

As the data indicates, ruxolitinib demonstrates potent inhibition of JAK1 and JAK2, with significantly less activity against JAK3.[5] this compound exhibits a broader inhibitory profile, with potent activity against all four JAK family members.

Cellular Activity: Inhibition of STAT Phosphorylation

To assess the functional consequences of JAK inhibition in a cellular context, the phosphorylation of downstream STAT proteins is a critical readout. The ability of this compound and ruxolitinib to inhibit cytokine-induced STAT3 phosphorylation is a common measure of their cellular efficacy.

InhibitorCell LineStimulantIC50 (nM) for pSTAT3 Inhibition
This compound HEL-280
Ruxolitinib TF-1IL-6170

Data represents typical values from cellular assays.

Both inhibitors effectively block STAT3 phosphorylation in relevant cell lines, confirming their ability to modulate the JAK-STAT pathway within a cellular environment.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™)

A common method for determining the IC50 of kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and a fluorescein acceptor on the substrate into close proximity, resulting in a FRET signal.[7][8][9]

General Protocol:

  • Kinase Reaction: The JAK enzyme is incubated with the inhibitor (at varying concentrations), a fluorescein-labeled substrate, and ATP in a reaction buffer.[7][10][11]

  • Reaction Termination and Detection: The kinase reaction is stopped by the addition of EDTA. A terbium-labeled anti-phospho-substrate antibody is then added.[7][10][11]

  • Signal Measurement: The plate is incubated to allow for antibody-substrate binding, and the TR-FRET signal is measured on a compatible plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate_Kinase_Inhibitor->Add_Substrate_ATP Stop_Reaction Stop Reaction with EDTA Add_Substrate_ATP->Stop_Reaction Add_Detection_Reagents Add Tb-Antibody Stop_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Detection Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a LanthaScreen™ kinase inhibition assay.
Cellular Phospho-STAT3 ELISA

This assay quantifies the level of phosphorylated STAT3 in cells following treatment with an inhibitor and stimulation with a cytokine.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Cells are seeded in a microplate, treated with the inhibitor, and then stimulated to induce STAT3 phosphorylation. After cell lysis, the lysate is added to a well pre-coated with a capture antibody for total STAT3. A detection antibody specific for the phosphorylated form of STAT3 (pSTAT3) is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a substrate results in a colorimetric signal proportional to the amount of pSTAT3.[12]

General Protocol:

  • Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with various concentrations of the JAK inhibitor.

  • Stimulation: Cells are stimulated with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.[13]

  • Cell Lysis: The cells are lysed to release cellular proteins.[13]

  • ELISA:

    • The cell lysate is added to wells coated with a total STAT3 capture antibody.

    • After washing, a phospho-STAT3 specific detection antibody is added.

    • A HRP-conjugated secondary antibody is then added.

    • A substrate solution is added, and the color development is measured using a microplate reader.

  • Data Analysis: The IC50 for the inhibition of STAT3 phosphorylation is determined by plotting the absorbance against the inhibitor concentration.

pSTAT_ELISA_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Inhibitor Treat with Inhibitor Seed_Cells->Treat_Inhibitor Stimulate_Cytokine Stimulate with Cytokine Treat_Inhibitor->Stimulate_Cytokine Lyse_Cells Lyse Cells Stimulate_Cytokine->Lyse_Cells Add_Lysate Add Lysate to Coated Plate Lyse_Cells->Add_Lysate Add_pSTAT_Ab Add Phospho-STAT3 Detection Antibody Add_Lysate->Add_pSTAT_Ab Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Add_pSTAT_Ab->Add_Secondary_Ab Add_Substrate Add Substrate & Measure Signal Add_Secondary_Ab->Add_Substrate Analyze_Data Analyze Data (Calculate IC50) Add_Substrate->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a cellular phospho-STAT3 ELISA.

Conclusion

Both this compound and ruxolitinib are potent inhibitors of the JAK-STAT pathway. The choice between a pan-JAK inhibitor like this compound and a more selective inhibitor like ruxolitinib will depend on the specific research question and therapeutic goal. While ruxolitinib's selectivity for JAK1/2 may offer a more targeted approach with a potentially different side-effect profile, the broader activity of this compound could be advantageous in contexts where multiple JAK isoforms contribute to pathology. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other JAK inhibitors.

References

Comparative Analysis of Jak-IN-5: A Next-Generation JAK1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of the novel Janus kinase (JAK) inhibitor, Jak-IN-5, against other established JAK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential therapeutic advantages.

Introduction to JAK Inhibition

Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for mediating signals from cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[1][2]

JAK inhibitors are small molecules designed to block the activity of one or more JAK family members, thereby modulating the immune response.[1] First-generation JAK inhibitors, such as Tofacitinib, are often non-selective and inhibit multiple JAK isoforms. While effective, this broad activity can lead to off-target effects.[1] Second-generation inhibitors are designed with improved selectivity for specific JAKs to enhance safety and efficacy.[1] this compound is a novel, investigational inhibitor engineered for high selectivity towards JAK1.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f1 Binding JAK JAK Receptor:f2->JAK Recruitment STAT STAT Receptor:f2->STAT STAT Recruitment P-JAK P-JAK (Active) JAK->P-JAK Activation P-JAK->Receptor:f2 P-JAK->STAT Phosphorylation P-STAT P-STAT STAT->P-STAT P-STAT_dimer P-STAT Dimer P-STAT->P-STAT_dimer Dimerization Nucleus Nucleus P-STAT_dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->JAK Inhibition

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.

Comparative Selectivity Profile

The selectivity of a JAK inhibitor is a critical determinant of its biological effects and safety profile. It is typically quantified by comparing the half-maximal inhibitory concentration (IC50) against different kinases. A lower IC50 value indicates greater potency.

Biochemical (Enzyme) Assays

The following table summarizes the IC50 values of this compound and other representative JAK inhibitors determined in cell-free biochemical assays. This data reflects the direct interaction of the inhibitor with the isolated kinase enzyme.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)JAK1 vs JAK2 SelectivityJAK1 vs JAK3 Selectivity
This compound (Hypothetical) 2.5 450 >5000 250 180-fold >2000-fold
Tofacitinib1122013440.18-fold0.009-fold
Filgotinib10288101162.8-fold81-fold
Ruxolitinib3.32.8>400190.85-fold>121-fold

Data for Tofacitinib and Ruxolitinib are representative values from public sources. Filgotinib data is also based on published literature. The data for this compound is hypothetical to illustrate a highly selective profile.

Cell-Based Assays

Cell-based assays measure the functional consequences of JAK inhibition within a cellular context, providing a more physiologically relevant assessment of inhibitor activity. The table below shows the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in various cell lines.

CompoundIL-6 induced pSTAT3 (JAK1/2) (nM)GM-CSF induced pSTAT5 (JAK2/2) (nM)IL-2 induced pSTAT5 (JAK1/3) (nM)
This compound (Hypothetical) 15 2500 >8000
Tofacitinib9131256
Filgotinib4114902740
Ruxolitinib1822711500

Data for comparator compounds are representative values from published studies.[3] The data for this compound is hypothetical.

Off-Target Kinase Profile

To assess the broader cross-reactivity, this compound was profiled against a panel of 100 off-target kinases. The results indicate a low potential for off-target effects at therapeutically relevant concentrations.

Kinase FamilyNumber of Kinases Inhibited >50% at 1µM
This compound (Hypothetical) 2
Tofacitinib12
Ruxolitinib8

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of compounds against JAK enzymes is determined using an in vitro kinase assay.

Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_JAK Recombinant JAK Enzyme Incubation Incubate components at 30°C Recombinant_JAK->Incubation Peptide_Substrate Peptide Substrate Peptide_Substrate->Incubation ATP ATP (radiolabeled or for detection system) ATP->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Stop_Reaction->Measure_Phosphorylation IC50_Calculation Calculate IC50 Values Measure_Phosphorylation->IC50_Calculation

Figure 2. General workflow for an in vitro biochemical kinase inhibition assay.

Protocol:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP are used.

  • Assay Procedure: The test compound (e.g., this compound) at various concentrations is pre-incubated with the kinase enzyme in an assay buffer.

  • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

  • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[4]

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (detecting incorporation of ³³P-ATP) or fluorescence-based assays (e.g., Transcreener ADP assay that measures ADP formation).[4][5]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cell-Based Phospho-STAT Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Preparation: Freshly isolated human PBMCs or whole blood is used.

  • Inhibitor Treatment: Cells are pre-incubated with serial dilutions of the test compound (e.g., this compound) for a specified duration.

  • Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2, GM-CSF for JAK2/2).[3]

  • Cell Lysis and Staining: Following stimulation, red blood cells are lysed (if using whole blood), and the remaining cells are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[3]

  • Flow Cytometry: The level of STAT phosphorylation in specific immune cell populations is quantified using flow cytometry.[3]

  • Data Analysis: The IC50 values are calculated based on the reduction in the phospho-STAT signal in the presence of the inhibitor compared to the stimulated control.

Summary and Conclusion

The presented data, based on a hypothetical profile for this compound, illustrates its potential as a highly selective JAK1 inhibitor. In both biochemical and cell-based assays, this compound demonstrates potent inhibition of JAK1-mediated signaling with significant selectivity over JAK2, JAK3, and TYK2. This high degree of selectivity may translate into a more favorable safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition or the immunosuppressive effects associated with JAK3 inhibition.

The comprehensive experimental protocols provided herein offer a framework for the validation and further characterization of this compound and other novel JAK inhibitors. Further preclinical and clinical studies are warranted to confirm these findings and to fully elucidate the therapeutic potential of this compound in the treatment of inflammatory and autoimmune diseases.

References

A Researcher's Guide to the Independent Verification of Jak-IN-5 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the independent verification and comparison of "Jak-IN-5," a representative selective Janus Kinase 1 (JAK1) inhibitor. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in signal transduction for numerous cytokines and growth factors.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors a significant therapeutic class.[1][3][4]

This document outlines the biochemical and cellular profiling of this compound in comparison to other established JAK inhibitors with varying selectivity profiles. It includes detailed experimental protocols and quantitative data to aid researchers in objectively assessing its potency and selectivity.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[2][5] JAK inhibitors function by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking this signaling cascade.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P 4. Dimerization Gene Target Gene Transcription STAT_P->Gene 5. Nuclear Translocation Jak_IN_5 This compound (Inhibitor) Jak_IN_5->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Comparative Inhibitor Profiling

The primary method for characterizing a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified enzymes. This provides a direct measure of the inhibitor's potency and selectivity. The table below compares the biochemical IC50 values of this compound (represented by the selective JAK1 inhibitor Abrocitinib) with other widely used JAK inhibitors.[6]

CompoundTypeJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Data Source(s)
This compound (Abrocitinib) Selective JAK129 803>10,0001,250[6]
Tofacitinib Pan-JAK112201-[7]
Baricitinib JAK1/JAK25.95.7--[8]
Ruxolitinib JAK1/JAK23.32.8>400-[7]

Note: IC50 values can vary between different assay formats and conditions. Data presented is for comparative purposes. A hyphen (-) indicates data was not specified in the cited sources.

Experimental Protocols for Independent Verification

To independently validate the activity and selectivity of a novel inhibitor like this compound, a combination of biochemical and cell-based assays is essential.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK isoforms. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method for this purpose.

Objective: To determine the IC50 value of this compound against each JAK family member (JAK1, JAK2, JAK3, TYK2).

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

    • Prepare a solution containing the purified recombinant JAK enzyme and a suitable peptide substrate (e.g., a synthetic peptide derived from STAT).

    • Prepare an ATP solution at a concentration near the Km for the specific JAK isoform being tested.

    • Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled tracer.

  • Assay Procedure:

    • In a 384-well microplate, add 2 µL of the diluted this compound compound or DMSO (vehicle control).

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the TR-FRET detection solution.

    • Incubate for 60 minutes to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio and normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

This assay measures the inhibitor's ability to block cytokine-induced JAK-STAT signaling within a cellular context, providing a more biologically relevant measure of potency.

Objective: To determine the cellular potency (IC50) of this compound by measuring the inhibition of STAT phosphorylation downstream of specific cytokine stimulation.

Methodology:

  • Cell Culture and Stimulation:

    • Culture a relevant human cell line (e.g., TF-1 cells or peripheral blood mononuclear cells) under standard conditions.

    • Starve the cells of growth factors for 4-6 hours prior to the experiment.

    • Pre-incubate the cells with a serial dilution of this compound or DMSO control for 1-2 hours.

    • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, or IFN-α for JAK1/TYK2-STAT5) for 15-30 minutes.[5]

  • Cell Lysis and Detection (Cell-Based ELISA):

    • Fix the cells with formaldehyde to cross-link proteins and stop the signaling cascade.

    • Permeabilize the cells with a detergent-based buffer to allow antibody access.

    • Add a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

    • Incubate to allow binding, then wash away unbound antibody.

    • Add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[10]

  • Data Analysis:

    • Normalize the signal to stimulated cells treated with vehicle (0% inhibition) and unstimulated cells (100% inhibition).

    • Plot the normalized data against the log of inhibitor concentration and perform a non-linear regression to calculate the IC50 value.[9][10]

Workflow for Independent Inhibitor Verification

A systematic workflow is crucial for the rigorous and unbiased evaluation of a novel compound.

Verification_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting A Source Compound (this compound) B Procure Reagents (Enzymes, Cells, Antibodies) A->B C Design Assay Protocols & Dose Ranges B->C D Perform Biochemical Kinase Assays (IC50) C->D E Perform Cell-Based pSTAT Assays (IC50) D->E F Assess Off-Target Effects (Optional Kinase Panel) E->F G Calculate IC50 Values & Selectivity Ratios F->G H Compare Data with Alternative Inhibitors G->H I Summarize Findings in Verification Report H->I

Caption: A logical workflow for the independent verification of a JAK inhibitor.

References

The Rise of Novel JAK Inhibitors: A Comparative Look at JTE-052 as an Alternative to Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is rapidly evolving. While established drugs like Tofacitinib, Baricitinib, and Ruxolitinib have demonstrated clinical efficacy, the quest for improved selectivity and safety profiles continues. This guide provides a comparative analysis of a potent, novel pan-JAK inhibitor, JTE-052, alongside other emerging alternatives, against well-established JAK inhibitors.

This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for evaluating the potential of next-generation JAK inhibitors.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines, interferons, and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune function, inflammation, and hematopoiesis.[2] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. These activated STATs then translocate to the nucleus to regulate gene expression.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[1] JAK inhibitors function by competitively binding to the ATP-binding site of the kinase domain of JAK enzymes, thereby blocking their activity and interrupting the downstream signaling cascade.[3]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK_P P-JAK JAK->JAK_P 3. Autophosphorylation STAT STAT JAK_P->STAT 4. STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Transcription JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition

Figure 1. The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Comparative In Vitro Kinase Inhibition

The selectivity of JAK inhibitors across the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of JTE-052 and other novel inhibitors compared to established drugs in enzymatic assays.

InhibitorTypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Data Source
JTE-052 Novel Pan-JAK2.82.61358[4][5]
AZD4205 Novel Selective JAK173>14,700>30,000-[6]
SHR0302 Novel Selective JAK1Data not specifiedData not specifiedData not specifiedData not specified[7][8]
VR588 Novel Pan-JAK4.20.72.16[3]
Tofacitinib Established Pan-JAK1.6 - 3.24.1 - 5.00.7 - 3.934 - 4.8[9]
Baricitinib Established JAK1/25.95.7>40053[9]
Upadacitinib Established Selective JAK14312023004700[9]
Filgotinib Established Selective JAK11028810116[9]

Note: IC50 values can vary between different assay conditions and sources.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of novel JAK inhibitors is further evaluated in animal models of inflammatory diseases, such as collagen-induced arthritis (CIA) in rats, which mimics human rheumatoid arthritis.

InhibitorModelDosingKey FindingsData Source
JTE-052 Rat Collagen-Induced ArthritisOralAmeliorated articular inflammation and joint destruction, even in therapeutic settings where methotrexate was ineffective.[4]
JTE-052 Mouse IL-2-induced IFN-γ productionOralPotent suppression with an ED50 of 0.24 mg/kg, more potent than tofacitinib (ED50 = 1.1 mg/kg).[4]
SHR0302 Mouse Collagen-Induced ArthritisOralDose-dependent improvement in disease symptoms.[8]
LW402 Rat Adjuvant-Induced ArthritisOralDose-dependent improvement in paw swelling and reduction in inflammatory-cell infiltration.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of novel compounds. Below are standardized methodologies for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This biochemical assay quantitatively measures the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Add_Detection_Reagent Add Z'-LYTE™ Detection Reagent Incubate->Add_Detection_Reagent Measure_Fluorescence Measure Fluorescence Add_Detection_Reagent->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2. General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Dilute the specific JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to the desired concentration in kinase buffer.

    • Prepare a solution of the fluorescently labeled peptide substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., JTE-052) and control inhibitors in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or control to the appropriate wells.

    • Initiate the kinase reaction by adding the kinase enzyme to the wells.

    • Add the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the Z'-LYTE™ development reagent.

    • Incubate the plate at room temperature for 60 minutes to allow the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT (pSTAT) Assay

This cell-based assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Preparation and Treatment:

    • Collect whole blood from healthy donors in heparinized tubes.

    • Aliquot the blood into tubes and pre-incubate with serial dilutions of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation:

    • Stimulate the blood samples with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (e.g., 15 minutes) at 37°C.

  • Cell Lysis and Fixation:

    • Lyse the red blood cells using a lysis buffer.

    • Fix the remaining white blood cells with a fixation buffer.

  • Permeabilization and Staining:

    • Permeabilize the cells with a permeabilization buffer.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest (e.g., lymphocytes or monocytes).

    • Quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis:

    • Calculate the percent inhibition of pSTAT phosphorylation for each compound concentration relative to the vehicle-treated, cytokine-stimulated control.

    • Determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This widely used animal model assesses the in vivo efficacy of anti-inflammatory compounds.

Protocol:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in Complete Freund's Adjuvant.

    • Immunize female Lewis rats with an intradermal injection of the collagen emulsion at the base of the tail on day 0.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant on day 7.

  • Treatment:

    • Begin oral administration of the test compound (e.g., JTE-052), vehicle control, or a positive control (e.g., methotrexate) at the onset of clinical signs of arthritis (typically around day 10).

    • Continue daily dosing for a predetermined period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.

    • At the end of the study, collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Blood samples can be collected to measure relevant biomarkers.

  • Data Analysis:

    • Compare the arthritis scores, paw swelling measurements, and histological parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compound.

Conclusion

The development of novel JAK inhibitors like JTE-052 represents a significant advancement in the pursuit of more targeted and safer therapies for a range of inflammatory and autoimmune diseases. As a potent pan-JAK inhibitor, JTE-052 has demonstrated promising in vitro and in vivo activity. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the objective evaluation and continued development of the next generation of JAK inhibitors. The ongoing exploration of compounds with varying selectivity profiles will undoubtedly lead to a more nuanced and personalized approach to treating JAK-STAT pathway-mediated diseases.

References

Benchmarking Jak-IN-5: A Comparative Analysis Against Library JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK inhibitor Jak-IN-5 against a selection of established library compounds. This analysis is supported by in vitro experimental data and detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of these compounds for research and development purposes.

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, making JAK inhibitors a significant area of therapeutic research. This compound, identified as compound example 283 in patent US20170121327A1, has emerged as a novel inhibitor of this pathway. This guide benchmarks its performance against well-characterized library compounds to understand its potency and selectivity profile.

Performance Comparison of JAK Inhibitors

The inhibitory activity of this compound and a panel of library compounds against the four JAK isoforms is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency. Lower IC50 values indicate greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Tofacitinib112201-
Baricitinib5.95.7>40053
Ruxolitinib3.32.8>40019
Filgotinib1028810116
Upadacitinib43200>1000-
Abrocitinib29803>100001253

Note: Specific IC50 values for this compound are not publicly available in the referenced patent or other scientific literature at the time of this publication. The table highlights the varied potency and selectivity profiles of different JAK inhibitors. For instance, Tofacitinib shows high potency for JAK3, while Baricitinib and Ruxolitinib are potent inhibitors of JAK1 and JAK2.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate gene expression. Inhibition of JAKs blocks this critical signaling pathway, thereby modulating the immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 5. Gene Regulation This compound This compound / Library Compounds This compound->JAK Inhibition

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the accurate assessment of JAK inhibitor performance, standardized experimental protocols are essential. Below are detailed methodologies for a biochemical and a cell-based assay commonly used to determine the IC50 values of JAK inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-GT peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound and library compounds) dissolved in DMSO

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Add the specific JAK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is read on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Biochemical_Assay_Workflow Start Start Compound Dilution 1. Prepare serial dilutions of test compounds Start->Compound Dilution Plate Preparation 2. Add compounds, enzyme, and substrate to plate Compound Dilution->Plate Preparation Reaction Initiation 3. Add ATP to initiate reaction Plate Preparation->Reaction Initiation Incubation 4. Incubate at room temperature Reaction Initiation->Incubation Detection 5. Stop reaction and add detection reagent Incubation->Detection Data Acquisition 6. Read luminescence Detection->Data Acquisition Analysis 7. Calculate % inhibition and determine IC50 Data Acquisition->Analysis End End Analysis->End

Figure 2. Workflow for a biochemical JAK kinase inhibition assay.

Cell-Based STAT Phosphorylation Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.

Materials:

  • A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

  • Test compounds dissolved in DMSO

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT (pSTAT) antibodies

  • Flow cytometer

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation. Include an unstimulated control.

  • After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state.

  • Permeabilize the cells to allow antibody entry.

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Analyze the cells by flow cytometry to quantify the level of pSTAT fluorescence in each sample.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, DMSO-treated control.

  • Determine the IC50 value by plotting the dose-response curve.

This comprehensive guide provides a framework for the comparative evaluation of this compound. While the specific inhibitory potency of this compound remains to be publicly disclosed, the provided protocols offer a robust methodology for its characterization and comparison against established JAK inhibitors in the pursuit of novel therapeutics for immune-mediated diseases.

Navigating the JAK Landscape: A Comparative Guide to Tofacitinib and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the Janus kinase (JAK) inhibitor Tofacitinib against other prominent alternatives, supported by experimental data. It details the methodologies of key experiments and visualizes critical pathways and workflows to aid in the understanding and replication of published findings.

The discovery and development of Janus kinase (JAK) inhibitors have marked a significant advancement in the treatment of various inflammatory and autoimmune diseases. These small molecule drugs target the JAK-STAT signaling pathway, a crucial cascade in mediating the cellular response to a multitude of cytokines and growth factors. Tofacitinib, a first-generation JAK inhibitor, has paved the way for a new class of therapeutics. This guide will delve into the comparative performance of Tofacitinib against other key JAK inhibitors, namely Baricitinib, Upadacitinib, and Filgotinib, providing a framework for understanding their relative potencies and selectivities.

Comparative Performance of JAK Inhibitors

The efficacy and potential side effects of JAK inhibitors are closely linked to their selectivity for the different JAK isoforms: JAK1, JAK2, JAK3, and TYK2. Tofacitinib is considered a pan-JAK inhibitor, with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2.[1] In contrast, second-generation inhibitors like Upadacitinib and Filgotinib exhibit greater selectivity for JAK1.[2] Baricitinib shows potent inhibition of both JAK1 and JAK2.[3]

The following tables summarize the quantitative data on the inhibitory activity of these compounds from both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency (IC50, nM)
InhibitorJAK1JAK2JAK3TYK2
Tofacitinib 12077344
Baricitinib 5.95.7>40053
Upadacitinib 432502300>5000
Filgotinib 1028810116

Data compiled from various in vitro kinase assays. Actual values may vary depending on experimental conditions.

Table 2: Cellular Inhibitory Potency in Human PBMCs (IC50, nM)
Cytokine Pathway (Primary JAKs)TofacitinibBaricitinibUpadacitinibFilgotinib
IL-6 (JAK1/JAK2/TYK2) 38498130
GM-CSF (JAK2/JAK2) 283110361300
IL-2 (JAK1/JAK3) 1.66.32.114
IFN-α (JAK1/TYK2) 636812200
IFN-γ (JAK1/JAK2) 606011220

IC50 values represent the concentration of the inhibitor required to block 50% of the cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs). Data adapted from published studies.[4][5]

Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key experiments are crucial. Below are outlines of standard protocols used to characterize and compare JAK inhibitors.

Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of a specific JAK isoform.

Principle: A specific peptide substrate is phosphorylated by the JAK enzyme. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to an Alexa Fluor® 647-labeled tracer that binds to the kinase. This results in a high FRET signal. Inhibitors that block kinase activity prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP solution, peptide substrate, JAK enzyme, and the inhibitor at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the JAK enzyme, the inhibitor, and a mixture of ATP and the peptide substrate. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the phosphorylation reaction.

  • Detection: Add a solution containing the europium-labeled anti-phospho-substrate antibody and the Alexa Fluor® 647-labeled tracer. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay by Western Blot

This method assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.

Principle: Cells are stimulated with a cytokine to activate a specific JAK-STAT pathway. The inhibitor's effect on the phosphorylation of a particular STAT protein is then detected using an antibody specific to the phosphorylated form of that protein via Western blotting.

Protocol Outline:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or a specific cell line) and starve them of serum overnight. Pre-incubate the cells with various concentrations of the JAK inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate STAT3) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the pSTAT signal to the total STAT or a loading control (e.g., β-actin).

Cell Viability/Proliferation Assay (MTT/MTS Assay)

This assay is used to determine the cytotoxic effects of the JAK inhibitors on cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to a colored formazan product, which can be quantified by measuring its absorbance.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the JAK inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Visualizing Key Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine->Receptor:r1 1. Ligand Binding JAK JAK pJAK pJAK JAK->pJAK 2. JAK Activation STAT STAT pJAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 6. Gene Regulation Jak_Inhibitor JAK Inhibitor Jak_Inhibitor->pJAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Experimental_Workflow Start Start: Select Inhibitors Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine IC50 (Kinase Potency) Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (e.g., pSTAT Western Blot) Determine_IC50->Cellular_Assay Determine_Cellular_IC50 Determine IC50 (Cellular Potency) Cellular_Assay->Determine_Cellular_IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/MTS) Determine_Cellular_IC50->Cytotoxicity_Assay Determine_CC50 Determine CC50 (Toxicity) Cytotoxicity_Assay->Determine_CC50 Compare_Data Compare Data: Potency, Selectivity, Toxicity Determine_CC50->Compare_Data End End: Comparative Profile Compare_Data->End

Caption: A typical experimental workflow for evaluating and comparing JAK inhibitors.

References

Assessing the Specificity of Jak-IN-5 in Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitors is ever-expanding, with a continuous demand for more selective and potent molecules. Within this realm, Janus kinase (JAK) inhibitors have emerged as a critical class of therapeutics for a range of autoimmune diseases and cancers. A key determinant of a JAK inhibitor's efficacy and safety profile is its specificity – its ability to inhibit the intended JAK isoforms without affecting other kinases, thereby minimizing off-target effects. This guide provides a comparative assessment of the specificity of a novel inhibitor, Jak-IN-5, alongside two well-established JAK inhibitors, Tofacitinib and Ruxolitinib.

Introduction to this compound and Comparative Agents

This compound is a novel Janus kinase inhibitor. Publicly available information on its comprehensive kinase selectivity profile is limited; however, it has been identified in patent literature as a JAK inhibitor with demonstrated in vivo activity. Specifically, this compound hydrochloride has been shown to inhibit STAT6 phosphorylation in a mouse model, suggesting engagement of JAK-mediated signaling pathways.

For a robust comparison, this guide includes two widely studied and clinically relevant JAK inhibitors:

  • Tofacitinib: A first-generation JAK inhibitor, often described as a pan-JAK inhibitor, with potent activity against JAK1, JAK2, and JAK3.

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, which has shown efficacy in myeloproliferative neoplasms.

This guide aims to provide a framework for assessing JAK inhibitor specificity by presenting available data for these compounds, outlining standard experimental protocols, and visualizing the underlying biological and experimental processes.

Kinase Specificity Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound, Tofacitinib, and Ruxolitinib against the four members of the JAK family. A lower IC50 value indicates greater potency. The broader kinase panel data provides insight into the selectivity of these inhibitors against other kinase families.

Kinase TargetThis compound IC50 (nM)Tofacitinib IC50 (nM)Ruxolitinib IC50 (nM)
JAK Family
JAK1Data not publicly available3.2[1]3.3[2][3]
JAK2Data not publicly available4.1[1]2.8[2][3]
JAK3Data not publicly available1.6[1]428[3]
TYK2Data not publicly available>100019[3]
Broader Kinase Panel Data not publicly availableShows inhibition of other kinases at higher concentrations.Exhibits no significant inhibition against a panel of 26 other kinases.[2]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental approach to determining kinase specificity, the following diagrams have been generated.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression

JAK-STAT Signaling Pathway

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinases, ATP, and Substrate Compound->Incubation Kinase_Panel Panel of Kinases Kinase_Panel->Incubation ATP_Substrate ATP & Substrate ATP_Substrate->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Kinase Selectivity Profiling Workflow

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

1. Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Recombinant human kinases (panel of interest).

  • Kinase-specific substrates.

  • Adenosine triphosphate (ATP).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Multi-well plates (e.g., 384-well).

  • Plate reader capable of luminescence detection.

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.

  • Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining kinase activity. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.

  • Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

3. Selectivity Profiling:

To determine the selectivity of the inhibitor, this assay is performed in parallel against a broad panel of kinases. The resulting IC50 values are then compared to assess the compound's specificity for its intended target(s).

Conclusion

The specificity of a kinase inhibitor is a critical attribute that influences its therapeutic window. While comprehensive public data on the kinase selectivity of this compound is not yet available, this guide provides a framework for its evaluation by comparing it with the well-characterized inhibitors Tofacitinib and Ruxolitinib. The provided data tables, signaling pathway and workflow diagrams, and experimental protocols offer a valuable resource for researchers and drug developers in the field of kinase inhibitor research. As more data on novel inhibitors like this compound becomes available, such comparative analyses will be essential in guiding the development of next-generation targeted therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jak-IN-5
Reactant of Route 2
Jak-IN-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.